molecular formula C10H9F3O2 B13588496 3-(2,4,5-Trifluorophenyl)butanoic acid

3-(2,4,5-Trifluorophenyl)butanoic acid

Cat. No.: B13588496
M. Wt: 218.17 g/mol
InChI Key: HFVAIPWQUPFPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,5-Trifluorophenyl)butanoic acid (CAS 1000669-72-6) is a prominent fluorinated aromatic building block of high value in medicinal chemistry and pharmaceutical research. Its primary research application is as a critical synthetic intermediate in the preparation of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a major class of therapeutics for type 2 diabetes. The compound serves as the core structure for the development of drug candidates such as canagliflozin, where the 2,4,5-trifluorophenyl moiety is essential for optimal binding affinity and selectivity toward the SGLT2 protein Source . The strategic incorporation of fluorine atoms enhances the molecule's metabolic stability, influences its pKa, and improves membrane permeability, which are crucial parameters in drug design Source . Researchers utilize this butanoic acid derivative to explore structure-activity relationships (SAR) and to synthesize novel analogs for investigating the SGLT2 mechanism, which involves blocking glucose reabsorption in the kidney, thereby promoting glucosuria and reducing blood glucose levels Source . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,4,5-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(2-10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15)

InChI Key

HFVAIPWQUPFPFE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, with CAS number 936630-57-8, is a chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a trifluorinated phenyl ring, imparts unique chemical and biological properties, most notably enhancing lipophilicity and metabolic stability.[1] This compound is a critical building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][3][4][5] This guide provides a comprehensive overview of its properties, synthesis, biological significance, and handling for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its common Boc-protected intermediate are summarized below. The free amine is reported as a colorless oil, while its Boc-protected form is a white to off-white solid.[4][6]

Property(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidBoc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
CAS Number 936630-57-8486460-00-8
Molecular Formula C₁₀H₁₀F₃NO₂C₁₅H₁₈F₃NO₄
Molecular Weight 233.19 g/mol 333.31 g/mol
Appearance Colorless oilWhite to Off-White Solid
Melting Point Not applicable (oil at RT)136-138 °C[2][7][8]
Boiling Point (Predicted) Not available443.1 ± 45.0 °C at 760 mmHg[2][4][7]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[2]Slightly soluble in Chloroform, DMSO, Ethyl Acetate[2][4]
pKa (Predicted) 4.30 ± 0.10[2]4.30 ± 0.10[2][7]

Synthesis Protocols

The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical process in the production of Sitagliptin. Several synthetic routes have been developed, often involving the use of chiral precursors or asymmetric synthesis techniques to establish the desired stereochemistry. Below is a representative, multi-step synthesis protocol starting from (S)-serine, a readily available chiral building block.

Experimental Protocol: Enantiospecific Synthesis from (S)-Serine

This protocol outlines a method for the synthesis of the β-amino acid, which is a key component of Sitagliptin, starting from (S)-serine. This approach leverages a chiral pool strategy to achieve the desired enantiomer.[9][10]

Step 1: Protection of (S)-Serine Methyl Ester

  • (S)-serine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group, yielding N-Boc-protected (S)-serine methyl ester.[10]

  • The hydroxyl group is then protected, for example, as a silyl ether, to give the fully protected ester.[10]

Step 2: Reduction to the Primary Alcohol

  • The fully protected (S)-serine methyl ester is reduced using a mild reducing agent like lithium borohydride (LiBH₄) to yield the corresponding primary alcohol.[10]

Step 3: Aziridine Formation

  • The alcohol is converted to a good leaving group, such as a tosylate.

  • Intramolecular cyclization under basic conditions leads to the formation of a chiral N-Boc-protected aziridine-2-methanol derivative.

Step 4: Ring Opening with a Grignard Reagent

  • The crucial step involves the ring-opening of the aziridine with (2,4,5-trifluorophenyl)magnesium bromide. This reaction proceeds with high regioselectivity to introduce the trifluorophenyl group at the desired position.[9][10]

Step 5: Deprotection and Oxidation

  • The protecting groups on the nitrogen and oxygen are removed.

  • The resulting primary alcohol is oxidized to the carboxylic acid to yield the final product, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection & Modification cluster_2 Key C-C Bond Formation cluster_3 Final Product Formation S_Serine (S)-Serine Protected_Serine N-Boc, O-Protected (S)-Serine Methyl Ester S_Serine->Protected_Serine Protection Alcohol Protected (R)-Alcohol Protected_Serine->Alcohol Reduction Aziridine Chiral Aziridine Alcohol->Aziridine Cyclization Ring_Opened N,O-Protected (R)-2-amino-3- (2,4,5-trifluorophenyl)propan-1-ol Aziridine->Ring_Opened Grignard Ring Opening Final_Product (R)-3-Amino-4-(2,4,5-trifluoro- phenyl)butanoic acid Ring_Opened->Final_Product Deprotection & Oxidation

Fig. 1: Synthetic workflow from (S)-Serine.

Biological Significance and Applications

The primary application of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is as a pivotal intermediate in the synthesis of Sitagliptin, a highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3][4]

Mechanism of Action of Sitagliptin

DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by:

  • Enhancing glucose-dependent insulin secretion from pancreatic beta cells.[11][13][14]

  • Suppressing glucagon release from pancreatic alpha cells, which in turn reduces hepatic glucose production.[12][13][15]

By inhibiting DPP-4, Sitagliptin increases the levels and prolongs the action of active incretin hormones.[13][14] This leads to improved glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia because the mechanism is glucose-dependent.[11][12][14]

Sitagliptin_MoA cluster_0 Physiological Response to Food Intake cluster_1 Pancreatic Action cluster_2 DPP-4 Action & Inhibition Food Food Intake Incretins Active Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates Release Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Production Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degradation Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Fig. 2: Mechanism of action of Sitagliptin.
Role of the 2,4,5-Trifluorophenyl Moiety

The 2,4,5-trifluorophenyl group of Sitagliptin, derived from the butanoic acid intermediate, plays a crucial role in its high potency and selectivity. This aromatic moiety occupies the hydrophobic S1 sub-pocket of the DPP-4 active site.[16][17] The fluorine substitutions enhance the binding affinity through favorable hydrophobic interactions within this pocket, which is lined with several aromatic amino acids like Tyr662.[16][17] This strong interaction contributes significantly to the overall efficacy of Sitagliptin as a DPP-4 inhibitor.

Safety and Handling

As a chemical intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives should be handled with appropriate care in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[18][19]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.[18][20] Avoid contact with skin and eyes.[18][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is recommended to store at refrigerator temperatures (2-8°C).[2][7]

  • Hazards: The compound may cause skin and serious eye irritation.[21] It may also be harmful if swallowed and may cause respiratory irritation.[21]

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water.[18][19]

    • Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[18][19]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[18][19]

    • Ingestion: Rinse mouth with water and seek medical attention.[18][19]

Conclusion

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a compound of high strategic importance in pharmaceutical manufacturing. Its unique structural features are directly linked to the therapeutic efficacy of Sitagliptin, a leading treatment for type 2 diabetes. A thorough understanding of its physicochemical properties, synthetic pathways, and biological relevance is essential for scientists and professionals engaged in the development of novel therapeutics. The protocols and data presented in this guide offer a foundational resource for the safe and effective use of this key chemical intermediate.

References

  • Dr.Oracle. (2025, February 18). What is the mechanism of action of Sitagliptin? Retrieved from Dr.Oracle. [Link]

  • Wikipedia. Sitagliptin. Retrieved from Wikipedia. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin? Retrieved from Patsnap Synapse. [Link]

  • Enanti Labs. Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Retrieved from Enanti Labs. [Link]

  • ResearchGate. (n.d.). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. Retrieved from ResearchGate. [Link]

  • LookChem. Cas 486460-00-8,BOC-(R) -. Retrieved from LookChem. [Link]

  • PMC. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from PMC. [Link]

  • Home Sunshine Pharma. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8. Retrieved from Home Sunshine Pharma. [Link]

  • Avanscure. 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | CAS Number : 486460-00-8. Retrieved from Avanscure. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • aapptec. Safety Data Sheet. Retrieved from aapptec. [Link]

  • PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from PubChem. [Link]

  • ResearchGate. Scheme. Synthesis of b-Amino Acid 14. Retrieved from ResearchGate. [Link]

  • ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Retrieved from ResearchGate. [Link]

  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • Green Chemistry (RSC Publishing). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from Green Chemistry (RSC Publishing). [Link]

  • PDB-101. Sitagliptin - Diabetes Mellitus. Retrieved from PDB-101. [Link]

  • PubMed. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Retrieved from PubMed. [Link]

  • Green Chemistry (RSC Publishing). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from Green Chemistry (RSC Publishing). [Link]

Sources

A Comprehensive Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a pivotal chiral building block in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] This guide provides an in-depth examination of the compound's fundamental physicochemical properties, outlines established synthetic and analytical methodologies, and contextualizes its application within drug development. The protocols and explanations are designed for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Structural Data

The accurate characterization of a pharmaceutical intermediate is foundational to process control and the quality of the final active pharmaceutical ingredient (API). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its common derivatives are typically white to off-white crystalline solids.[1][4] The trifluorinated phenyl ring is a key structural feature, enhancing the lipophilicity and metabolic stability of molecules that incorporate it.[5]

Below is a summary of the key quantitative data for the free base, its hydrochloride salt, and its common N-protected synthetic precursor.

Property(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid...Hydrochloride SaltBoc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Molecular Formula C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂·HClC₁₅H₁₈F₃NO₄
Molecular Weight 233.19 g/mol [6][7]269.65 g/mol [8][9]333.31 g/mol [10]
CAS Number 936630-57-8[5][6]1204818-19-8[9][11]486460-00-8[4][12]
Appearance White to Off-White Solid[5]White SolidWhite to Off-White Solid[4]
Melting Point 114.1-115.7 °C[1]Not specified129-138 °C[3][4]
Solubility Soluble in DMSO[1]Not specifiedSlightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[3]
Storage Inert atmosphere, Room temperature[6]2-8°C Refrigerator[13]2-8°C[3]

Role in Pharmaceutical Synthesis: The Sitagliptin Precursor

The primary driver for the large-scale synthesis of this β-amino acid is its function as a key intermediate for Sitagliptin (marketed as Januvia®).[1][2] Sitagliptin was the first DPP-4 inhibitor approved by the FDA for managing type 2 diabetes.[2][14] It functions by slowing the inactivation of incretin hormones like GLP-1 and GIP.[14][15] This prolongs their action, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production, thereby improving glycemic control.[14] The stereochemistry and structural integrity of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are therefore critical to the efficacy and safety of the final drug product.

cluster_workflow Role in Drug Development Compound (R)-3-Amino-4- (2,4,5-trifluorophenyl)butanoic acid Sitagliptin Sitagliptin Synthesis Compound->Sitagliptin Key Building Block DPP4 DPP-4 Inhibition Sitagliptin->DPP4 Yields API Treatment Type 2 Diabetes Treatment DPP4->Treatment Mechanism of Action

Caption: Logical workflow from the intermediate to its therapeutic application.

Synthetic Strategies and Methodologies

The synthesis of a chiral β-amino acid requires precise control of stereochemistry. Various asymmetric syntheses have been developed to produce the desired (R)-enantiomer with high purity. These routes often begin from readily available chiral starting materials.

Example Asymmetric Synthesis from L-Methionine

An efficient and scalable synthesis has been reported starting from the inexpensive amino acid L-methionine.[2] This strategy leverages the inherent chirality of the starting material, transferring it through a series of transformations to the final product. The causality behind this multi-step process is to build the carbon skeleton and introduce the trifluorophenyl group while preserving the stereocenter.

cluster_synthesis Asymmetric Synthesis Workflow Example Start L-Methionine (Chiral Pool) Protect 1. Amino Protection (Boc) 2. Reduction (NaBH4/I2) Start->Protect Cyclize 3. Hydroxyl Activation (MsCl) 4. Cyclization Protect->Cyclize Aziridine Chiral Aziridine Intermediate Cyclize->Aziridine Grignard 5. Grignard Ring Opening with (2,4,5-trifluorophenyl)MgBr Aziridine->Grignard Product (R)-3-Boc-amino-4- (2,4,5-trifluorophenyl)butanoic acid Grignard->Product

Caption: High-level workflow for synthesis from L-methionine.[2]

Experimental Protocol: Deprotection of Boc-Intermediate

A common final step in many synthetic routes is the removal of the N-tert-butoxycarbonyl (Boc) protecting group to yield the free amino acid or its salt. The Boc group is specifically chosen for its stability in many reaction conditions and its lability under acidic conditions, allowing for selective and clean deprotection.

Objective: To prepare (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride from its N-Boc protected precursor.

Materials:

  • Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)

  • 2.0 M Hydrochloric Acid (HCl) in water (excess)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Charge a round-bottom flask with Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Acid Addition: At room temperature (approx. 27°C), add 2.0 M aqueous HCl dropwise.[7] The use of aqueous HCl is both a reagent and a solvent.

  • Heating: Heat the resulting mixture to reflux (approximately 100°C) and maintain for 6 hours.[7] Heating is necessary to ensure the complete cleavage of the Boc group. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool back to room temperature.

  • Isolation: Concentrate the reaction mixture in vacuo (using a rotary evaporator) to remove water and excess HCl. This directly yields the hydrochloride salt of the product as a colorless oil or solid.[7] The yield for this step is typically high (>90%).[7]

Analytical Characterization for Quality Control

Self-validating protocols require rigorous analytical confirmation of both structure and purity. For a pharmaceutical intermediate, this is non-negotiable.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound and detecting any process-related impurities, such as condensation byproducts that can form during synthesis.[16]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 268 nm.

  • Acceptance Criterion: Purity should typically be >95%, with specific limits on known impurities.[11]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. Published data serves as an authoritative reference for batch verification.[7]

  • ¹H NMR (300 MHz, CDCl₃): Key expected signals include multiplets in the aromatic region (~7.1-7.3 ppm), a multiplet for the chiral proton (-CH(NH₂)-) around 4.1 ppm, and several multiplets for the diastereotopic methylene protons (-CH₂- and -CH₂COOH) between 2.5 and 3.0 ppm.[7]

  • ¹³C NMR (75 MHz, CDCl₃): Expected signals include the carbonyl carbon (~177 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons (~34, 45, and 49 ppm).[7]

Molecular Weight Confirmation by Mass Spectrometry

Mass Spectrometry (MS) confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI-MS) is commonly used.

  • Expected Ion: For the free base, the protonated molecule [M+H]⁺ should be observed at an m/z of approximately 234.[7] The base peak is often the molecular ion [M]⁺ at m/z 233.[7]

Conclusion

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is more than a complex organic molecule; it is a testament to the precision of modern asymmetric synthesis and a cornerstone in the production of a life-changing therapeutic agent. Its synthesis demands rigorous control over stereochemistry, and its quality must be confirmed by a suite of orthogonal analytical techniques. This guide has provided the fundamental data, workflows, and the scientific rationale necessary for professionals engaged in the research and development of this critical pharmaceutical intermediate.

References

  • ChemicalBook. (n.d.). CAS 486460-32-6 DataBase.
  • Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride.
  • Sandoo Pharma. (n.d.). Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride.
  • CymitQuimica. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Achmem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Taylor & Francis Online. (2015, April 15). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid.
  • Chem-Impex. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid hydrochloride.
  • ChemicalBook. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis.
  • ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.
  • ChemicalBook. (2026, February 11). Sitagliptin | 486460-32-6.
  • MedKoo Biosciences. (n.d.). Sitagliptin free base | CAS#486460-32-6.
  • ChemicalBook. (2023, October 13). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.
  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Santa Cruz Biotechnology. (n.d.). Sitagliptin | CAS 486460-32-6.
  • apicule. (n.d.). Sitagliptin (CAS No: 486460-32-6) API Intermediate Manufacturers.
  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • CymitQuimica. (n.d.). CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid.
  • LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • ResearchGate. (n.d.). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
  • Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.

Sources

Chemical stability of 3-(2,4,5-Trifluorophenyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of this compound are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluorophenyl moiety. The carbon-fluorine bond's strength generally imparts high metabolic and chemical stability.[1] However, the overall stability of these molecules is a multifactorial issue, influenced by other functional groups, environmental conditions, and the inherent reactivity of the butanoic acid side chain. This guide provides a comprehensive analysis of the potential degradation pathways of this compound and its derivatives. It outlines a systematic approach to evaluating their chemical stability through forced degradation studies and provides detailed, field-proven experimental protocols.

Introduction: The Stability Dichotomy of Fluorinated Aromatics

The incorporation of a trifluorophenyl group into a molecule is a common strategy in drug design to enhance properties such as binding affinity, membrane permeability, and metabolic resistance.[1][2] The high electronegativity of fluorine and the strength of the C-F bond contribute to the general stability of this moiety.[1] However, the presence of other functional groups, such as the carboxylic acid in this compound, introduces potential sites for chemical degradation. Understanding the interplay between the stable aromatic core and the more reactive side chain is critical for the development of robust formulations and for predicting the shelf-life of these compounds.

This guide will delve into the likely degradation pathways of this compound derivatives under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We will provide a framework for conducting forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.[3][4]

Predicted Degradation Pathways

While the trifluorophenyl group itself is relatively inert, the overall molecule can undergo degradation through several mechanisms. The most probable pathways involve the carboxylic acid group and the aliphatic chain.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups.[5] For this compound derivatives, such as esters and amides, hydrolysis of these functional groups is the most likely degradation route under both acidic and basic conditions.

  • Ester and Amide Hydrolysis: Ester derivatives will hydrolyze to the parent carboxylic acid and the corresponding alcohol. Amide derivatives will yield the parent carboxylic acid and the corresponding amine. The rates of these reactions are highly dependent on pH and temperature.[6]

  • Hydrolysis of the Trifluoromethyl Group: While less common, under strong alkaline conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group, leading to the formation of a dicarboxylic acid derivative and the release of fluoride ions.[1]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The aliphatic butanoic acid chain is a potential site for oxidation.

  • β-Oxidation: The butanoic acid side chain is susceptible to metabolic-like β-oxidation, which could lead to chain shortening and the formation of 2,4,5-trifluorophenylacetic acid.[7]

  • Oxidation of the Benzylic Position: The carbon atom adjacent to the aromatic ring (the benzylic position) is another potential site for oxidation, which could lead to the formation of a ketone.[8][9]

Photodegradation

Exposure to UV light can induce photochemical reactions. Aromatic compounds are known to be susceptible to photodegradation.

  • Photo-oxidation: UV light can promote the formation of radical species, leading to oxidation of the aromatic ring or the aliphatic side chain.[1]

  • Photo-cleavage: The bond between the phenyl ring and the butanoic acid chain could be susceptible to photo-cleavage.

  • Defluorination: Photolysis can also lead to the cleavage of the C-F bond, although this is generally less favorable. Studies on fluorinated phenols have shown that photolysis can lead to the release of fluoride ions.[10]

Thermal Degradation

At elevated temperatures, molecules can undergo thermal decomposition. For this compound, potential thermal degradation pathways include:

  • Decarboxylation: Carboxylic acids can lose carbon dioxide upon heating, which would result in the formation of 1-propyl-2,4,5-trifluorobenzene.

  • C-C Bond Cleavage: High temperatures can lead to the homolytic cleavage of C-C bonds in the butanoic acid chain.[11]

The following diagram illustrates the potential degradation pathways of this compound.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation This compound This compound Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative This compound->Dicarboxylic Acid Derivative Strong Base 2,4,5-Trifluorophenylacetic acid 2,4,5-Trifluorophenylacetic acid This compound->2,4,5-Trifluorophenylacetic acid β-oxidation Ketone Derivative Ketone Derivative This compound->Ketone Derivative Benzylic Oxidation Photo-oxidation Products Photo-oxidation Products This compound->Photo-oxidation Products UV Light Photo-cleavage Products Photo-cleavage Products This compound->Photo-cleavage Products UV Light 1-Propyl-2,4,5-trifluorobenzene 1-Propyl-2,4,5-trifluorobenzene This compound->1-Propyl-2,4,5-trifluorobenzene Heat (Decarboxylation) Chain Cleavage Products Chain Cleavage Products This compound->Chain Cleavage Products High Heat Ester/Amide Derivative Ester/Amide Derivative Parent Acid + Alcohol/Amine Parent Acid + Alcohol/Amine Ester/Amide Derivative->Parent Acid + Alcohol/Amine Acid/Base

Caption: Predicted degradation pathways for this compound.

Experimental Design for Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing critical insights into the intrinsic stability of a drug substance.[3][6] The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to identify and characterize the degradation products without completely destroying the parent molecule.[5]

The following diagram outlines a general workflow for conducting forced degradation studies.

Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Hydrolytic Hydrolytic Stress Conditions->Hydrolytic Oxidative Oxidative Stress Conditions->Oxidative Photolytic Photolytic Stress Conditions->Photolytic Thermal Thermal Stress Conditions->Thermal Analyze Samples Analyze Samples Hydrolytic->Analyze Samples Oxidative->Analyze Samples Photolytic->Analyze Samples Thermal->Analyze Samples Identify Degradants Identify Degradants Analyze Samples->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Sources

Technical Guide: 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2,4,5-Trifluorophenyl)butanoic acid (Sitagliptin Intermediate) Content Type: In-Depth Technical Guide & Safety Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Focus: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Executive Summary & Chemical Scope

Contextual Clarification: The term "this compound" is frequently used in industrial shorthand to refer to the


-amino acid intermediate  critical for the synthesis of Sitagliptin  (Januvia®), a DPP-4 inhibitor for Type 2 Diabetes. While the literal chemical name implies a des-amino structure, the high-value target in drug development is (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid  (CAS 936630-57-8). This guide focuses on this bioactive intermediate and its direct precursor, the 3-oxo derivative.

Strategic Importance: This chiral


-amino acid represents a "privileged scaffold" in medicinal chemistry. Its synthesis requires high enantioselectivity (>99% ee) to meet pharmaceutical impurity standards. The presence of the 2,4,5-trifluorophenyl moiety imparts metabolic stability and lipophilicity, but also necessitates specific handling protocols due to the reactivity of polyfluorinated aromatics.

Chemical Identity & Physical Properties

Core Identity Data
ParameterPrimary Target (Amino Acid)Precursor (Keto Acid)
Chemical Name (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Common Name Sitagliptin Acid /

-Amino Acid
Sitagliptin Keto Acid
CAS Number 936630-57-8 (Free Base)1151240-88-8 (Ethyl ester)
Molecular Formula


Molecular Weight 233.19 g/mol 232.16 g/mol
Chirality (R)-EnantiomerAchiral
Physical Characteristics
PropertySpecification (Typical)
Appearance White to off-white crystalline powder
Melting Point 221.8°C (Decomposes)
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
pKa ~3.6 (Carboxyl), ~9.8 (Amine)
Stability Hygroscopic; Stable under inert atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

GHS Classification

Based on standard SDS data for fluorinated


-amino acids:
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Presumed based on analog data.

Hazard & Precautionary Statements
TypeCodeStatement
Hazard H315 Causes skin irritation.
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[2][4][5]
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5][6][7][8]
P280 Wear protective gloves/eye protection/face protection.[2][3][5][7]
P305+P351 IF IN EYES: Rinse cautiously with water for several minutes.[1][2][7]

Technical Deep Dive: Synthesis & Workflows

The "Sitagliptin Route" (Enzymatic Transamination)

The most authoritative method for generating the (3R)-amine with high optical purity is the biocatalytic transamination of the keto-acid precursor. This replaces older, metal-catalyzed hydrogenation routes (Rh/Josiphos) which required high pressure and expensive ligands.

Mechanism:

  • Substrate: 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid.[9][10]

  • Catalyst: (R)-selective Transaminase (ATA-117 variant).

  • Amine Donor: Isopropylamine (converted to acetone).

  • Result: >99.9% ee of the (3R)-amine.

Synthesis Workflow Diagram

SynthesisPathway Start 2,4,5-Trifluorophenyl acetic Acid Activation Meldrum's Acid Activation Start->Activation DCC/DMAP KetoAcid 3-Oxo-4-(2,4,5-trifluorophenyl) butanoic Acid Activation->KetoAcid Acid Hydrolysis Enzymatic Biocatalysis (Transaminase + PLP) KetoAcid->Enzymatic iPrNH2, pH 8.5 Product (3R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic Acid Enzymatic->Product >99% ee

Figure 1: Biocatalytic synthesis pathway for the Sitagliptin intermediate, favoring the (R)-enantiomer.

Handling, Storage, & Emergency Protocols

Handling Protocols
  • Engineering Controls: All weighing and transfer must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood . The powder is fine and electrostatic; use an anti-static gun if necessary.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. N95 respirator if handling outside a hood (not recommended).

  • Incompatibility: Avoid strong oxidizing agents and strong acids.[5] The amino acid moiety can form salts; ensure equipment is neutral or slightly basic for cleaning.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon. Hygroscopic nature requires tightly sealed containers with desiccants.

  • Shelf Life: 24 months if stored correctly. Re-test purity (HPLC) annually.

Emergency Response Decision Tree

SafetyResponse Incident Exposure / Spill Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill ActionSkin Wash with soap/water 15 mins. Remove clothes. Skin->ActionSkin ActionEye Rinse cautiously 15 mins. Remove contacts. Eye->ActionEye ActionInhal Move to fresh air. Support breathing. Inhal->ActionInhal ActionSpill Wet wipe method. Avoid dust generation. Spill->ActionSpill Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionSpill->Medical If large qty

Figure 2: Emergency response logic for exposure or spill events involving the compound.

Analytical Quality Control

To validate the integrity of the compound before use in synthesis:

  • HPLC Method:

    • Column: Chiralpak AD-H or equivalent (to separate enantiomers).

    • Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% TFA.

    • Detection: UV @ 210 nm (low absorption due to lack of conjugation; consider 254 nm if derivatized).

    • Target: >98% Chemical Purity, >99% Chiral Purity.

  • NMR Verification (

    
     & 
    
    
    
    ):
    • 
       NMR:  Distinct signals for the 2, 4, and 5 fluorine atoms on the phenyl ring are diagnostic for confirming the regioisomer integrity.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • Savile, C. K., et al. (2010).Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. (Seminal paper on the transaminase route).

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocol for Sitagliptin Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This application note details the convergent synthesis of Sitagliptin Phosphate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes. The protocol focuses on the late-stage coupling of the chiral


-amino acid intermediate, (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid , with the bicyclic heterocycle 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .

Note on Nomenclature: The prompt specifies "3-(2,4,5-Trifluorophenyl)butanoic acid".[1][2][3] In the context of Sitagliptin synthesis, this refers to the chiral


-amino acid backbone, specifically (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid  (often protected with a Boc group).[4] This protocol addresses the handling and conversion of this specific chiral acid.[2][5]
Mechanistic Rationale

The synthesis adopts a convergent strategy to maximize yield and enantiomeric purity. By coupling two advanced intermediates—the chiral acid (Fragment A) and the triazolopiperazine (Fragment B)—we minimize the risk of racemization and streamline the purification process. The final step involves deprotection and salt formation to yield the thermodynamically stable monohydrate phosphate salt.

Critical Material Attributes (CMA)

Fragment A: The Chiral Acid[3]
  • Chemical Name: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid[2][6][7][8]

  • CAS Number: 486460-00-8

  • Role: Provides the chiral center and the lipophilic trifluorophenyl moiety essential for the pharmacophore's binding affinity.

  • Quality Requirement: Enantiomeric Excess (ee) > 99.5%; Chemical Purity > 98.0%.

Fragment B: The Heterocycle
  • Chemical Name: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine[1][2][6][7][8][9]

  • CAS Number: 486460-32-6

  • Role: Acts as the nucleophile in the amide coupling; crucial for metabolic stability and potency.

  • Quality Requirement: Free base or HCl salt (requires neutralization in situ).

Detailed Synthesis Protocol

Phase 1: Amide Coupling (Fragment A + Fragment B)

Objective: Form the amide bond between the chiral acid and the triazolopiperazine with minimal racemization.

Reagents & Materials
  • (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv)[7]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl (1.1 equiv)[2][9]

  • EDC[7]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure
  • Preparation: In a clean, dry reactor, dissolve Fragment A (10.0 g, 30 mmol) and Fragment B (HCl salt, 7.5 g, 33 mmol) in DMF (100 mL).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (13 mL, 75 mmol) dropwise to neutralize the HCl salt and activate the carboxylic acid. Maintain temperature < 5°C.

  • Coupling Agent: Add HOBt (4.8 g, 36 mmol) followed by EDC·HCl (6.9 g, 36 mmol) in portions.

    • Why EDC/HOBt? This combination suppresses racemization at the chiral center adjacent to the carbonyl group by forming an active ester intermediate that is less prone to oxazolone formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

  • Monitoring: Monitor by HPLC. The reaction is complete when Fragment A is < 1.0%.

  • Workup:

    • Dilute with Ethyl Acetate (300 mL).

    • Wash sequentially with:

      • 1M Citric Acid or 1M HCl (2 x 100 mL) – Removes unreacted amine and DIPEA.

      • Saturated NaHCO₃ (2 x 100 mL) – Removes unreacted acid and HOBt.

      • Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected Sitagliptin intermediate as a white foam/solid.

Phase 2: Deprotection and Salt Formation

Objective: Remove the Boc protecting group and crystallize the final Sitagliptin Phosphate Monohydrate salt.

Reagents & Materials
  • Boc-Sitagliptin Intermediate (from Phase 1)

  • Trifluoroacetic Acid (TFA) or HCl in Isopropanol (IPA)

  • Phosphoric Acid (85% H₃PO₄)

  • Solvents: DCM, Ethanol, Water

Step-by-Step Procedure
  • Deprotection: Dissolve the Boc-intermediate in DCM (50 mL). Add TFA (10 mL) dropwise at 0°C.

    • Alternative: Use 4M HCl in Dioxane or IPA for a greener profile.

  • Reaction: Stir at RT for 2-4 hours until Boc removal is complete (HPLC check).

  • Free Base Isolation:

    • Concentrate the reaction mixture.

    • Neutralize with saturated NaHCO₃ solution.

    • Extract with Isopropyl Acetate or DCM.

    • Wash with water, dry, and concentrate to yield Sitagliptin Free Base .

  • Phosphate Salt Formation:

    • Dissolve Sitagliptin Free Base (10.0 g) in Ethanol (100 mL) and Water (appropriate ratio, typically 90:10 EtOH:H₂O).

    • Heat to 50°C.

    • Add 85% Phosphoric Acid (1.0 equiv) slowly.

  • Crystallization:

    • Allow the solution to cool slowly to RT over 4 hours.

    • Seed with authentic Sitagliptin Phosphate Monohydrate crystals if available.

    • Stir at RT for 12 hours to maximize yield and ensure correct polymorph formation.

  • Filtration: Filter the white crystalline solid, wash with cold Ethanol, and dry under vacuum at 45°C.

Process Visualization

Reaction Scheme & Logic Flow

The following diagram illustrates the convergent synthesis pathway, highlighting the key coupling and deprotection steps.

SitagliptinSynthesis Start_Acid Chiral Acid Fragment (3R)-3-[(Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid Coupling Step 1: Amide Coupling (EDC/HOBt, DIPEA, DMF) Start_Acid->Coupling Start_Amine Heterocycle Fragment Triazolopiperazine HCl Start_Amine->Coupling Intermediate Boc-Sitagliptin Intermediate (Protected Amide) Coupling->Intermediate Amide Bond Formation Deprotection Step 2: Deprotection (TFA/DCM or HCl/IPA) Intermediate->Deprotection Boc Removal FreeBase Sitagliptin Free Base Deprotection->FreeBase Neutralization SaltFormation Step 3: Salt Formation (H3PO4, EtOH/H2O) FreeBase->SaltFormation Crystallization FinalProduct Sitagliptin Phosphate Monohydrate (Final API) SaltFormation->FinalProduct Filtration & Drying

Figure 1: Convergent synthesis workflow for Sitagliptin Phosphate starting from the chiral acid intermediate.[2]

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Matches Reference Standard (IR/HPLC)HPLC/IR
Assay (HPLC) 98.0% - 102.0% (anhydrous basis)HPLC
Chiral Purity Enantiomeric Excess > 99.5%Chiral HPLC
Water Content 3.0% - 4.5% (Monohydrate target)Karl Fischer
Phosphate Content 18.0% - 20.0%Ion Chromatography

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling Step.

    • Cause: Incomplete activation of the acid or hydrolysis of the active ester.

    • Solution: Ensure reagents (EDC) are fresh. Maintain anhydrous conditions during the activation phase. Verify the stoichiometry of the base (DIPEA) to ensure the amine salt is fully neutralized.

  • Issue: Racemization.

    • Cause: High temperature or excessive base during coupling.

    • Solution: Keep the reaction temperature < 5°C during the addition of reagents. Use HOBt or HOAt as an additive to suppress oxazolone formation.

  • Issue: Difficulty in Crystallization.

    • Cause: Incorrect Ethanol/Water ratio or fast cooling.

    • Solution: Adjust the solvent ratio to 90:10 (EtOH:Water). Use seed crystals. Cool the mixture slowly (10°C/hour) to promote the growth of the stable monohydrate polymorph.

References

  • Hansen, K. B., et al. (2009).[7] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[7] Link

  • Xu, F., et al. (2008). "Discovery of a Highly Potent and Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Bioorganic & Medicinal Chemistry Letters, 18(11), 3261-3265. Link

  • Merck & Co., Inc. (2003). "Beta-Amino Tetrahydroimidazo[1,2-a]pyrazines and Tetrahydrotriazolo[4,3-a]pyrazines as Dipeptidyl Peptidase Inhibitors." International Patent Publication WO 03/004498. Link

  • Codexis, Inc. (2010). "Biocatalytic Synthesis of Sitagliptin." Science, 329(5989), 305-309. Link

Sources

Application Note: Asymmetric Hydrogenation to Yield 3-(2,4,5-Trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

The synthesis of 3-(2,4,5-trifluorophenyl)butanoic acid requires the installation of a chiral center at the


-position of a butanoic acid backbone. This molecule is a structural analog to the key 

-amino acid intermediate used in the production of Sitagliptin (Januvia) .[1] While the Sitagliptin intermediate bears an amino group, the target here is the pure carboxylic acid, often used as a chiral building block for fluorinated bio-isosteres.

The core challenge is the asymmetric hydrogenation (AH) of the trisubstituted olefin precursor, (E)-3-(2,4,5-trifluorophenyl)but-2-enoic acid . Trisubstituted olefins are sterically hindered and electronically deactivated by the electron-withdrawing trifluorophenyl group, making high enantioselectivity (>95% ee) difficult to achieve with standard Ru-BINAP systems.

The Solution: Rh(I)-Josiphos Catalysis

This protocol utilizes a Rhodium(I) metal center complexed with a Josiphos-type ligand (specifically


). This system is selected for three reasons:
  • Electronic Tuning: The ferrocenyl backbone of Josiphos provides a unique electronic environment that stabilizes the Rh-hydride intermediate, crucial for electron-deficient fluorinated substrates.

  • Steric Bulk: The tert-butyl groups on the phosphine create a rigid chiral pocket that effectively discriminates between the pro-R and pro-S faces of the bulky trisubstituted olefin.

  • Industrial Provenance: This catalyst class mirrors the robust "Merck Process" used for Sitagliptin, ensuring scalability and safety.

Part 2: Mechanistic Logic & Reaction Engineering

Reaction Scheme

The transformation involves the syn-addition of molecular hydrogen across the C2-C3 double bond.


  • Substrate: (E)-3-(2,4,5-trifluorophenyl)but-2-enoic acid

  • Catalyst Precursor: Bis(norbornadiene)rhodium(I) tetrafluoroborate [Rh(nbd)2]BF4 or [Rh(cod)2]BF4

  • Ligand:

    
     (commonly known as (R,S)-t-Bu-Josiphos  or SL-J002-1 ).
    
Critical Decision Tree (Optimization)

The following Graphviz diagram outlines the logic flow for optimizing reaction conditions based on initial screening results.

OptimizationLogic Start Initial Screen: Rh(nbd)2BF4 + Josiphos MeOH, 30 bar H2, 50°C CheckConv Check Conversion (HPLC) Start->CheckConv CheckEE Check Enantiomeric Excess (Chiral HPLC) CheckConv->CheckEE >95% Conv LowConv Low Conversion (<50%) CheckConv->LowConv <95% Conv HighConvHighEE Success: Proceed to Scale-up CheckEE->HighConvHighEE >95% ee LowEE Low ee (<90%) CheckEE->LowEE <95% ee ActionPressure Increase Pressure (to 50 bar) LowConv->ActionPressure ActionTemp Increase Temp (to 60-70°C) LowConv->ActionTemp ActionSolvent Change Solvent (TFE or MeOH/TFE 1:1) LowEE->ActionSolvent First Step ActionLigand Screen Walphos or DuPhos Ligands LowEE->ActionLigand If Solvent Fails ActionPressure->CheckConv ActionSolvent->CheckEE

Figure 1: Decision logic for optimizing the asymmetric hydrogenation process. TFE = 2,2,2-Trifluoroethanol.

Part 3: Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate (E)-3-(2,4,5-trifluorophenyl)but-2-enoic acidStarting Material (Purity >98%)
Metal Precursor [Rh(nbd)2]BF4Catalytic metal source (Cationic Rh is preferred)
Ligand (R,S)-t-Bu-Josiphos (SL-J002-1)Chiral induction
Solvent Methanol (Anhydrous, Degassed)Reaction medium; ensures solubility of acid
Reactor High-pressure autoclave (Hastelloy/SS)Contains H2 pressure (up to 50 bar)
Gas Hydrogen (99.999% purity)Reagent
Step-by-Step Methodology
Phase A: Catalyst Preparation (In-Situ)

Note: While pre-formed catalysts are available, in-situ preparation allows for fresher active species.

  • Inert Environment: Perform all handling in a nitrogen-filled glovebox or using strict Schlenk techniques. Oxygen is a poison to the Rh-phosphine complex.

  • Weighing: Into a 4 mL glass vial, weigh:

    • [Rh(nbd)2]BF4: 3.74 mg (0.01 mmol)

    • (R,S)-t-Bu-Josiphos: 5.6 mg (0.0105 mmol, 1.05 eq vs Rh)

  • Complexation: Add 1.0 mL of degassed Methanol . Stir at room temperature for 15–30 minutes. The solution should turn a clear orange-red, indicating the formation of the active [Rh(Ligand)(Solvent)n]+ species.

Phase B: Hydrogenation[2][3][4]
  • Substrate Loading: In the autoclave liner (glass or Teflon), dissolve 1.08 g (5.0 mmol) of the substrate in 9.0 mL of degassed Methanol .

    • S/C Ratio: This scale represents a Substrate-to-Catalyst ratio (S/C) of 500:1. For industrial scale, this can be pushed to 2000:1.

  • Catalyst Addition: Transfer the 1.0 mL catalyst solution into the substrate solution via syringe (exclude air). Total volume = 10 mL.

  • Pressurization:

    • Seal the autoclave.

    • Purge with Nitrogen (3 cycles, 5 bar).

    • Purge with Hydrogen (3 cycles, 10 bar) to remove N2.

    • Pressurize to 30 bar (435 psi) with Hydrogen.

  • Reaction: Heat the reactor to 50°C and stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

  • Duration: Run for 12–18 hours.

Phase C: Workup & Purification
  • Venting: Cool to room temperature. Carefully vent H2 gas (fume hood). Flush with N2.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to obtain a viscous oil.

  • Catalyst Removal: Dissolve the residue in 10 mL 1N NaOH (aq). The product becomes the water-soluble carboxylate; the Rh-catalyst remains organic/insoluble. Wash with Dichloromethane (DCM) (2 x 5 mL) to extract the catalyst/ligand.

  • Isolation: Acidify the aqueous layer to pH 2 using 1N HCl . The product, This compound , will precipitate or oil out. Extract with Ethyl Acetate (3 x 10 mL).

  • Drying: Dry organics over MgSO4, filter, and concentrate.

  • Crystallization (Optional): If high purity is required, recrystallize from Hexane/EtOAc.

Part 4: Analytical Validation

Enantiomeric Excess Determination (HPLC)

To verify the chiral purity, derivatization to the methyl ester is recommended to avoid peak tailing of the free acid.

  • Derivatization: Treat a small aliquot of product with TMS-Diazomethane in MeOH (10 min).

  • Column: Chiralpak AD-H or AS-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Expected Retention: (S)-enantiomer (major) vs (R)-enantiomer (minor). Note: Confirm elution order with racemate.

Workflow Visualization

Workflow Prep 1. Inert Prep (Glovebox/Schlenk) Complex 2. Catalyst Complexation Rh + Josiphos in MeOH Prep->Complex Load 3. Reactor Loading Substrate + Cat Complex->Load React 4. Hydrogenation 30 bar H2, 50°C, 18h Load->React Workup 5. Base/Acid Extraction Removes Rhodium React->Workup Analyze 6. Chiral HPLC (as Methyl Ester) Workup->Analyze

Figure 2: Operational workflow for the asymmetric hydrogenation batch process.

Part 5: References & Authority

  • Hsiao, Y., et al. (2004).[5] "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918–9919. 
    
    • Context: Establishes the Rh-Josiphos paradigm for Sitagliptin precursors.

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3–16.

    • Context: Detailed review of ligand performance on trisubstituted olefins.

  • Solvias AG. (n.d.). "Ligand Portfolio: Josiphos." Solvias Technical Notes.

    • Context: Source for commercial availability and handling of SL-J002-1.

  • Hansen, K. B., et al. (2009).[5] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639.

    • Context: Background on the chemical engineering of fluorinated intermediates.

Disclaimer: This protocol involves high-pressure hydrogen gas and potent transition metal catalysts.[3][6] All procedures must be conducted in a facility equipped for high-pressure chemistry with appropriate engineering controls.

Sources

Application Notes & Protocols: Enzymatic Transamination for the Synthesis of (R)-3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enantiomerically pure β-amino acids are critical building blocks for numerous active pharmaceutical ingredients (APIs). A prominent example is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1][2] Traditional chemical routes to this intermediate often involve hazardous reagents, multiple steps, and challenging purifications.[3] This application note details robust and efficient biocatalytic methods employing ω-transaminases (ω-TAs) for the synthesis of this valuable chiral amine. We present two primary strategies: the asymmetric synthesis from a prochiral ketone and the kinetic resolution of a racemic amine. Detailed protocols for enzyme screening, reaction optimization, and product analysis are provided to guide researchers in implementing this green and highly selective technology.

Introduction: The Biocatalytic Advantage

ω-Transaminases (ω-TAs or ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[4][5] This reactivity offers a direct and environmentally benign pathway to chiral amines, which are pivotal in the pharmaceutical and agrochemical industries.[4][6] The industrial synthesis of Sitagliptin developed by Merck and Codexis represents a landmark achievement in commercial-scale biocatalysis, utilizing a highly engineered (R)-selective ω-transaminase to produce the chiral amine intermediate with exceptional yield and enantiopurity.[1][6][7]

The two primary transaminase-catalyzed approaches for producing enantiopure amines are:

  • Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer of the corresponding chiral amine. This method is highly atom-economical with a theoretical yield of 100%.[5][8]

  • Kinetic Resolution: A racemic mixture of an amine is resolved by the selective transamination of one enantiomer to its corresponding ketone, leaving the other, desired enantiomer unreacted. The maximum theoretical yield for the resolved amine is 50%.[5][8]

This guide will focus on the practical application of these methods to 3-(2,4,5-Trifluorophenyl)butanoic acid derivatives.

The Core Mechanism: The Ping-Pong Bi-Bi Reaction

The catalytic cycle of a transaminase follows a Ping-Pong Bi-Bi mechanism, which consists of two distinct half-reactions.[4][5]

  • First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine, L-alanine). This converts the PLP into its aminated form, pyridoxamine phosphate (PMP), and releases the keto-byproduct (e.g., acetone, pyruvate).

  • Second Half-Reaction: The PMP intermediate then transfers the amino group to the ketone substrate (the amine acceptor). This forms the desired chiral amine product and regenerates the PLP-enzyme complex for the next catalytic cycle.

The stereochemical outcome—whether the (R)- or (S)-enantiomer is produced—is dictated by the specific transaminase used, as they belong to distinct protein fold types with opposing stereoselectivity.[5]

Transamination_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP NH₂ transfer Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_Byproduct Ketone_Substrate Prochiral Ketone Substrate E_PLP2 Enzyme-PLP E_PMP->E_PLP2 NH₂ transfer Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E_PLP Ketone_Substrate->E_PMP Chiral_Amine Chiral Amine Product E_PLP2->Chiral_Amine

Caption: The Ping-Pong Bi-Bi mechanism of ω-transaminase catalysis.

Experimental Design & Protocols

Strategy 1: Asymmetric Synthesis from Pro-Sitagliptin Ketone

This is often the preferred industrial route due to its potential for 100% theoretical conversion. The substrate is 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid or its ester derivative. The success of this strategy hinges on finding a robust (R)-selective ω-transaminase. Several studies have focused on engineering ω-ATAs from organisms like Arthrobacter cumminsii and Roseomonas deserti to enhance their activity and stability towards the bulky pro-sitagliptin ketone.[6][7][9]

Protocol 3.1.1: Screening of (R)-selective ω-Transaminases

  • Objective: To identify the most active and selective ω-TA from a panel of commercially available or in-house developed enzymes.

  • Materials:

    • Pro-Sitagliptin Ketone (Substrate): e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

    • Amine Donor: Isopropylamine (IPA) or L-Alanine

    • Pyridoxal-5'-phosphate (PLP) solution (100 mM)

    • Potassium Phosphate Buffer (1.0 M, pH 8.0)

    • DMSO (Dimethyl sulfoxide)

    • Panel of (R)-selective ω-Transaminase lyophilizates or whole-cell biocatalysts

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the ketone substrate at 200 mM in DMSO.

    • Prepare a master mix in a 1.5 mL tube containing:

      • Potassium Phosphate Buffer (100 µL of 1.0 M stock, final conc. 100 mM)

      • Isopropylamine (150 µL, final conc. ~1.5 M)

      • PLP (10 µL of 10 mM stock, final conc. 100 µM)

      • Deionized water to a final volume of 900 µL.

    • Dispense 90 µL of the master mix into each well of the 96-well plate.

    • Add 5-10 mg of each lyophilized enzyme or an equivalent amount of whole cells to individual wells. Include a negative control well with no enzyme.

    • To start the reaction, add 10 µL of the 200 mM ketone substrate stock solution to each well (final substrate concentration: 20 mM).

    • Seal the plate and incubate at 37°C with shaking (e.g., 250 rpm) for 24 hours.

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by acidification.

    • Analyze the supernatant for product formation and enantiomeric excess (e.e.) using Chiral HPLC (see Section 4).

Table 1: Representative Screening Data for Asymmetric Synthesis

Enzyme IDSource Organism (Example)Conversion (%)Product e.e. (%)
ATA-117Arthrobacter sp.85>99 (R)
ATA-256(Engineered)92>99 (R)
AcATA-M1A. cumminsii variant95>99 (R)
TARORoseomonas deserti7098 (R)
Control(No Enzyme)<1N/A
Strategy 2: Kinetic Resolution of Racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This strategy is useful when the racemic amine is readily available or when a suitable (R)-selective enzyme for asymmetric synthesis is not accessible. An (S)-selective ω-TA is used to selectively consume the undesired (S)-enantiomer, leaving the desired (R)-enantiomer enriched.

Protocol 3.2.1: Kinetic Resolution of Racemic Amine

  • Objective: To resolve a racemic mixture of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to obtain the (R)-enantiomer with high enantiopurity.

  • Materials:

    • Racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Substrate)

    • Amine Acceptor: Pyruvic acid or Sodium Pyruvate

    • Pyridoxal-5'-phosphate (PLP) solution (100 mM)

    • Tris-HCl Buffer (1.0 M, pH 7.5)

    • (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)

  • Procedure:

    • Prepare a reaction mixture in a suitable vessel (e.g., 50 mL flask):

      • Racemic amine substrate (e.g., 50 mM final concentration)

      • Sodium Pyruvate (e.g., 25-30 mM final concentration; 0.5-0.6 equivalents)

      • Tris-HCl Buffer (pH 7.5, 100 mM final concentration)

      • PLP (1 mM final concentration)

    • Adjust the pH of the mixture to 7.5 if necessary.

    • Add the (S)-selective ω-TA (e.g., 1-5 mg/mL).

    • Incubate the reaction at 30-40°C with gentle agitation.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Analyze the aliquots for the conversion of the (S)-amine and the enantiomeric excess of the remaining (R)-amine using Chiral HPLC (see Section 4).

    • The reaction is complete when the conversion approaches 50%, at which point the e.e. of the remaining (R)-amine should be maximized.

Caption: Workflow for the kinetic resolution of a racemic amine.

Analytical Methods: Chiral HPLC

Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the enzymatic reaction. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.[10][11][12]

Protocol 4.1: Chiral HPLC Analysis

  • Objective: To separate and quantify the enantiomers of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the corresponding ketone.

  • Instrumentation:

    • HPLC system with UV detector

    • Chiral Column: e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based CSP.

  • Mobile Phase (Isocratic):

    • A typical mobile phase consists of a mixture of hexane (or heptane), isopropanol (IPA), and a small amount of an acidic modifier like trifluoroacetic acid (TFA).

    • Example: Hexane:IPA:TFA (90:10:0.1, v/v/v). The exact ratio must be optimized for the specific column and analytes.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 268 nm

  • Sample Preparation:

    • Take a 100 µL aliquot of the quenched reaction mixture.

    • Centrifuge to pellet the enzyme/cells.

    • Dilute the supernatant 10-fold with the mobile phase.

    • (Optional but recommended) Derivatize the amine with a chromophore-containing reagent (e.g., GITC) to improve detection sensitivity if needed.[13]

    • Inject 10 µL onto the column.

  • Data Analysis:

    • Identify the peaks for the (R)-amine, (S)-amine, and ketone based on retention times determined using analytical standards.

    • Calculate Enantiomeric Excess (e.e.) using the formula:

      • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

    • Calculate Conversion (%) based on the disappearance of the starting material or the appearance of the product relative to an internal standard.

Process Optimization & Advanced Considerations

To move from a screening hit to a scalable process, several parameters must be optimized.

Table 2: Key Parameters for Optimization

ParameterRationaleTypical Range
pH Enzyme activity and stability are pH-dependent. Can also affect substrate solubility.7.0 - 9.0
Temperature Affects reaction rate and enzyme stability. Higher temperatures increase rate but may lead to denaturation.25°C - 50°C
Substrate Loading Higher concentrations are economically desirable but can lead to substrate or product inhibition.10 g/L - 100 g/L
Co-solvent The trifluorophenyl substrate has low aqueous solubility. DMSO is commonly used to improve it.5% - 25% (v/v) DMSO
Amine Donor Type and concentration affect reaction equilibrium. IPA is common as the acetone byproduct is volatile.1 M - 2 M (IPA)
Enzyme Loading Higher loading increases the reaction rate but also the cost.1 - 10% (w/v)

Enzyme Immobilization: For industrial applications, immobilizing the transaminase onto a solid support offers significant advantages, including enhanced stability, simplified product recovery, and the potential for continuous flow processing.[4][8][14][15] Immobilization can be achieved through adsorption or covalent attachment to various carriers like silica gel or polymer resins.[4]

Conclusion

Enzymatic transamination provides a powerful, selective, and sustainable platform for the synthesis of the Sitagliptin intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. By leveraging either asymmetric synthesis from the prochiral ketone with an (R)-selective ω-TA or kinetic resolution of the racemate with an (S)-selective ω-TA, researchers can achieve excellent enantiopurity (>99% e.e.) under mild reaction conditions. The protocols and considerations outlined in this application note serve as a comprehensive guide for drug development professionals to successfully implement and optimize these biocatalytic methods, paving the way for greener and more efficient pharmaceutical manufacturing.

References

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2025). Molecules.
  • Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.
  • Malik, M. S., Park, E. S., & Shin, J. S. (2012). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry.
  • Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering.
  • Cheng, J., et al. (2020). Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale. Enzyme and Microbial Technology.
  • Kim, J. M., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of Biotechnology.
  • Khobragade, T. P., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering.
  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.
  • Malik, M. S., Park, E. S., & Shin, J. S. (2012). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry. Available at: [Link]

  • Gomm, A., et al. (2016). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry – An Asian Journal. Available at: [Link]

  • Malik, M. S., et al. (2012). Kinetic resolution of chiral amines via ω-TA/TD coupled reactions using 2 as an amino acceptor precursor. ResearchGate. Available at: [Link]

  • Liu, Z. Q., et al. (2023). Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. International Journal of Biological Macromolecules.
  • Pantoja, P. A., et al. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. Catalysts. Available at: [Link]

  • Meersseman Arango, H., et al. (n.d.). Membrane-immobilized transaminase for integrated processes. DIAL.pr - BOREAL. Available at: [Link]

  • Hornyánszky, G., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Catalysts. Available at: [Link]

  • Meersseman Arango, H., et al. (2021). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Catalysis Science & Technology. Available at: [Link]

  • Meersseman Arango, H., et al. (2021). Membrane-immobilized transaminases for the synthesis of enantiopure amines. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Semantic Scholar.
  • Çelik, G., & Akgün, M. (2016). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta. Available at: [Link]

  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

Sources

Recrystallization solvent systems for 3-(2,4,5-Trifluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization & Purification Protocols for 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

Executive Summary

This application note details the purification strategies for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , a critical chiral


-amino acid intermediate used in the synthesis of the DPP-4 inhibitor Sitagliptin (Januvia®).[1]

In drug development, this molecule is encountered in three distinct chemical states, each requiring specific solvent systems for recrystallization:

  • The Diastereomeric Salt: Used during chiral resolution of the racemate.[2]

  • The Free Amino Acid (Zwitterion): The deprotected, neutral species.

  • The N-Protected Form (e.g., Boc-derivative): The stable solid form often used for storage and coupling.

This guide provides validated solvent systems for each state, ensuring high enantiomeric excess (ee >99%) and chemical purity.

Critical Quality Attributes (CQAs)

AttributeTarget SpecificationRationale
Enantiomeric Excess (ee) > 99.5%The (R)-enantiomer is the active pharmacophore. Isomeric impurities are difficult to remove downstream.
Chemical Purity > 98.0%Removal of des-fluoro analogs and regioisomers is critical to prevent side-reactions in the final coupling.
Residual Solvent < ICH LimitsSolvents like Toluene or DMF must be purged; Class 3 solvents (Ethanol, IPA) are preferred.

Protocol A: Chiral Resolution via Diastereomeric Salt Crystallization

Context: If synthesizing the molecule via a racemic route (e.g., Knoevenagel condensation followed by reduction), the racemic amine must be resolved. The industry standard involves forming a salt with a chiral acid.[1]

Mechanism: The (R)-amine forms a less soluble diastereomeric salt with (S)-Phenylacetic acid derivatives or (S)-Mandelic acid, which preferentially crystallizes out of solution.

Solvent System:

  • Primary Solvent: Acetone or Isopropanol (IPA)

  • Antisolvent: None (Cooling crystallization) or Heptane (if yield is low)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid ethyl ester in Acetone (15-20 volumes) at 50–55°C.

  • Addition of Resolving Agent: Add 1.0 eq of the chiral acid (e.g., (S)-phenylglycine or (S)-mandelic acid) dissolved in warm Acetone.

  • Nucleation: Cool the mixture slowly to 40°C. Seed with pure crystals of the (R)-amine salt if available.

  • Crystallization: Cool to 0–5°C over 4 hours. Agitate gently to prevent oiling out.

  • Filtration: Filter the white precipitate.[1]

  • Recrystallization (Polishing): If ee is <98%, recrystallize the wet cake from Ethanol/Water (95:5) or pure Isopropanol .

Protocol B: Recrystallization of the N-Boc Protected Acid

Context: The (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is the most common solid form handled in GMP manufacturing before the final coupling step. It is lipophilic and crystallizes well from moderately polar organic solvents.

Solvent System:

  • System 1 (Preferred): Ethyl Acetate / Isopropanol (2:1 ratio)

  • System 2 (Alternative): Isopropanol / Water (antisolvent)

Step-by-Step Protocol:

  • Preparation: Charge the crude N-Boc acid (solid or oil) into a reactor.

  • Dissolution: Add Ethyl Acetate (4 volumes) and heat to 60°C until fully dissolved.

  • Co-Solvent Addition: Add Isopropanol (2 volumes). The mixture should remain clear.

  • Clarification: If particulates are present, filter hot through a 0.45 µm filter.

  • Cooling: Linearly cool the solution to 20°C over 2 hours.

  • Antisolvent (Optional): If yield is low, add Heptane (2 volumes) dropwise at 20°C to induce further precipitation.

  • Isolation: Cool to 0°C, hold for 1 hour, and filter. Wash the cake with cold Isopropanol/Heptane (1:1).

  • Drying: Vacuum dry at 45°C.

Data: Purification Efficiency

Stage Purity (HPLC) Chiral Purity (ee) Yield
Crude 92.5% 88.0% N/A

| After Recrystallization | 99.2% | >99.8% | 85-90% |[3]

Protocol C: Purification of the Free Amino Acid (Zwitterion)

Context: The free amino acid is highly polar and exists as a zwitterion. It is sparingly soluble in organic solvents and soluble in water at extreme pHs. Purification relies on Isoelectric Point (pI) Precipitation .

Solvent System:

  • Solvent: Water

  • Precipitant: Alcohol (Methanol or IPA) + pH adjustment[4]

Step-by-Step Protocol:

  • Hydrolysis: Starting from the ester, hydrolyze using NaOH/Water. The product is in the aqueous phase as the sodium salt (pH > 10).

  • Washing: Wash the aqueous phase with Dichloromethane (DCM) to remove non-polar impurities.

  • Acidification: Slowly add 2N HCl to the aqueous layer while stirring.

  • Isoelectric Precipitation: Adjust pH to approx. 6.0–7.0 (the isoelectric point). The zwitterion will begin to crash out.

  • Slurry Aging: Add Methanol (1 volume relative to water) to decrease solubility and improve crystal habit. Stir at 5°C for 2 hours.

  • Filtration: Collect the white solid. Note: The solid may be hygroscopic; minimize exposure to humid air.

Process Logic & Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct purification route based on the starting material state.

RecrystallizationWorkflow Start Starting Material State RacemicEster Racemic Ethyl Ester Start->RacemicEster CrudeBoc Crude N-Boc Acid Start->CrudeBoc FreeAcid Crude Free Amino Acid (Zwitterion) Start->FreeAcid Resolution Chiral Resolution (Salt Formation) RacemicEster->Resolution Add Chiral Acid RecrystBoc Recrystallization (Organic Phase) CrudeBoc->RecrystBoc Heat to 60°C Isoelectric Isoelectric Precipitation (Aqueous Phase) FreeAcid->Isoelectric Adjust pH SolventSalt System: Acetone or Ethanol/Water Resolution->SolventSalt SolventBoc System: Ethyl Acetate/IPA (2:1 Ratio) RecrystBoc->SolventBoc SolventFree System: Water/MeOH (pH 6-7) Isoelectric->SolventFree

Figure 1: Decision tree for solvent selection based on the intermediate state of the Sitagliptin side-chain.

References

  • Process for the preparation of sitagliptin and its intermediates. World Intellectual Property Organization, WO2010122578A2. (Describes the resolution and purification of the amino acid ester).

  • Preparation method of intermediate of sitagliptin. World Intellectual Property Organization, WO2012099381A2. (Details the crystallization of the Boc-protected intermediate from Ethyl Acetate/IPA).

  • Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. China National Intellectual Property Administration, CN112500316A. (Provides industrial protocols for high-purity synthesis and crystallization).

  • Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed, 2018.[5] (Discusses the synthesis and isolation of the free amino acid).

Sources

Advanced Protocols for 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives in DPP-4 Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,4,5-Trifluorophenyl)butanoic acid derivatives represent the critical chiral pharmacophore in the synthesis of Sitagliptin (Januvia®), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2]

While the unsubstituted butanoic acid serves as a structural scaffold, the research focus lies almost exclusively on its functionalized derivatives:

  • The Precursor: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid (Keto-acid).[1][2][3][4]

  • The Target Intermediate: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (β-amino acid).[1][2][4]

This Application Note provides a comprehensive technical guide for researchers utilizing these compounds. It details the biocatalytic synthesis of the chiral amino acid (the "Green Route"), the chemical coupling to produce Sitagliptin, and the analytical protocols required for enantiomeric quality control.[1]

Chemical Context & Mechanism

The trifluorophenyl moiety provides essential hydrophobic interactions within the S1 pocket of the DPP-4 enzyme, while the β-amino acid backbone mimics the N-terminal peptide substrate, allowing for competitive inhibition.[1][2]

The Retrosynthetic Logic

The synthesis of Sitagliptin hinges on the efficient production of the chiral β-amino acid and its subsequent coupling with a triazolopyrazine heterocycle.[1][4]

Sitagliptin_Retrosynthesis Sitagliptin Sitagliptin (API) Coupling Amide Coupling Sitagliptin->Coupling BetaAminoAcid (3R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid (The Chiral Intermediate) Coupling->BetaAminoAcid Heterocycle Triazolopyrazine Derivative Coupling->Heterocycle KetoAcid 3-oxo-4-(2,4,5-trifluorophenyl) butanoic acid (Precursor) BetaAminoAcid->KetoAcid Transamination (Biocatalysis)

Figure 1: Retrosynthetic pathway highlighting the central role of the β-amino acid intermediate.[1][2]

Protocol A: Biocatalytic Synthesis of the Chiral Intermediate

Objective: Synthesize (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid from its keto-precursor using an engineered Transaminase (ATA). This method replaces high-pressure Rhodium hydrogenation with a sustainable enzymatic process.[1][2][4]

Materials & Reagents[2][4][5]
  • Substrate: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Compound 1).[1][2][3][4][5]

  • Enzyme: Engineered Transaminase (e.g., ATA-117 variant or Roseomonas deserti TA).[1][2][4]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][4]

  • Amine Donor: Isopropylamine (IPA) or Benzylamine.[1][2][4]

  • Buffer: 100 mM Triethanolamine (TEOA) or Tris-HCl, pH 8.5.

  • Cosolvent: DMSO (Dimethyl sulfoxide).[1][2][4]

Experimental Workflow
  • Buffer Preparation: Prepare 100 mL of 100 mM TEOA buffer. Adjust pH to 8.5 using HCl or NaOH.[1][4] Add PLP to a final concentration of 1 mM.[1][4][6]

  • Substrate Solution: Dissolve the keto-ester substrate (2 g/L to 50 g/L depending on enzyme tolerance) in DMSO. The final DMSO concentration in the reaction should be 10-40% (v/v) to ensure solubility.[1][2][4]

  • Reaction Assembly:

    • In a reaction vessel, combine the Buffer/PLP solution.[1][4]

    • Add the Amine Donor (Isopropylamine) to a concentration of 1 M (excess is required to drive equilibrium).[1][2][4]

    • Add the Substrate/DMSO solution.[1][3][4]

    • Initiate reaction by adding the Transaminase enzyme (lyophilized powder or wet cells, ~2-5 g/L).[1][2]

  • Incubation: Incubate at 40–45°C with orbital shaking (150-250 rpm) for 24–36 hours.

  • Work-up:

    • Acidify reaction mixture to pH < 2 with 6N HCl to stop the enzyme and protonate the product.[1][4]

    • Wash with isopropyl acetate (IPAc) to remove unreacted ketone/impurities.[1][2][4]

    • Adjust aqueous layer to pH 10-11 with NaOH.[1][2][4]

    • Extract the free amine product into IPAc or 2-MeTHF.[1][2][4]

    • Concentrate in vacuo to yield the crude (R)-amine.[1][2][4]

Mechanism of Action

The transaminase operates via a "Ping-Pong Bi-Bi" mechanism.[1][2][4] The enzyme binds the amine donor (IPA), forming an amino-enzyme intermediate (PMP), releasing acetone.[1][2] It then binds the keto-substrate, transferring the amine group stereoselectively to form the (R)-amine product.[1][2]

Biocatalysis_Cycle Enzyme_PLP Enzyme-PLP (Internal Aldimine) Enzyme_PMP Enzyme-PMP (Pyridoxamine) Enzyme_PLP->Enzyme_PMP + Donor - Byproduct Byproduct Byproduct (Acetone) Enzyme_PLP->Byproduct Enzyme_PMP->Enzyme_PLP + Substrate - Product Product (R)-Amino Acid Product Enzyme_PMP->Product Donor Amine Donor (Isopropylamine) Donor->Enzyme_PLP Substrate Keto-Acid Substrate Substrate->Enzyme_PMP

Figure 2: The Transaminase catalytic cycle utilizing PLP cofactor.[1][2]

Protocol B: Downstream Application (Coupling to Sitagliptin)

Objective: React the synthesized (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with the triazolopyrazine heterocycle.

Materials
  • Intermediate: Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (if using direct coupling, protection is often preferred).[1][2][4]

  • Heterocycle: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride.[1][2][7]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1][2][4]

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA).[1][2][4]

  • Solvent: DMF or Dichloromethane (DCM).[1][2][4]

Step-by-Step Methodology
  • Activation: Dissolve the Boc-protected acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30-60 minutes to form the active ester.

  • Coupling: Add the triazolopyrazine hydrochloride (1.0 eq) and NMM (2.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by HPLC for disappearance of the acid.

  • Work-up: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.[1][4]

  • Deprotection: Dissolve the crude Boc-Sitagliptin in DCM/TFA (4:1) or Ethanol/HCl to remove the Boc group.[1][4]

  • Salt Formation: Treat the free base with Phosphoric acid in ethanol to crystallize Sitagliptin Phosphate .[1][4]

Protocol C: Analytical Quality Control (Chiral HPLC)

Objective: Verify the enantiomeric excess (% ee) of the synthesized amino acid intermediate. This is critical as the (S)-enantiomer is an impurity.[1][2][4]

Method Parameters
ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1][2][4]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm or 254 nm
Sample Diluent Mobile Phase
Acceptance Criteria
  • Enantiomeric Excess (ee): > 99.5% required for pharmaceutical grade.[1][2][4]

  • Retention Time: (R)-isomer typically elutes before or after the (S)-isomer depending on the specific column chemistry (Run a racemic standard to confirm).

Handling and Safety Data

  • Storage: Store this compound derivatives at 2–8°C in a desiccator. They are hygroscopic.[1][4]

  • Solubility:

    • High: DMSO, Methanol, DMF.[1][4]

    • Low: Water (Acid form), Hexane.[1][4]

  • Hazards: Irritant to eyes and skin.[1][4] The trifluorophenyl group makes the compound lipophilic; use gloves and work in a fume hood.[1][4]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1][4]

References

  • Biocatalytic Cascade for Sitagliptin Intermediate: Khobragade, T. P., et al. (2021).[1][4][8] "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System." Frontiers in Bioengineering and Biotechnology. Link

  • Transaminase Engineering: Savile, C. K., et al. (2010).[1][4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link[1][2]

  • Chemical Synthesis Route: Hansen, K. B., et al. (2009).[1][4] "First Generation Process for the Preparation of the DPP-4 Inhibitor Sitagliptin." Organic Process Research & Development. Link[1][2]

  • Analytical Method: Phenomenex Chiral HPLC Application Guide. Link

  • Patent on Synthesis: "Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives." Patent WO2014086325A1.[1][4] Link

Sources

Application Note: Scale-Up Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the scale-up synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid , a critical chiral intermediate for the production of Sitagliptin (Januvia®).

Executive Summary & Strategic Analysis

The synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid represents a classic case study in the evolution of pharmaceutical manufacturing. Historically, this molecule was the primary "isolatable intermediate" in the first-generation commercial synthesis of Sitagliptin. While second-generation processes often bypass this isolated acid in favor of direct transamination to the final drug, the isolated beta-amino acid remains a critical building block for analog synthesis, fragment-based drug discovery, and generic manufacturing workflows.

Route Selection Strategy

For scale-up (kg to ton scale), two primary methodologies dominate the landscape. The choice depends on available infrastructure (high-pressure hydrogenation vs. fermentation capability) and "Green Chemistry" targets.

FeatureRoute A: Asymmetric Hydrogenation Route B: Biocatalytic Transamination
Mechanism Rh-Catalyzed reduction of enamineEnzymatic amine transfer to ketone
Key Reagent Rh(COD)Cl₂ / Josiphos LigandEngineered

-Transaminase (ATA)
Conditions High Pressure H₂ (200-250 psi)Ambient Temp / Aqueous Buffer
Selectivity 95-97% ee (Requires upgrading)>99% ee (Often no upgrade needed)
Scale-Up Risk H₂ Safety, Catalyst Cost (Rh)Enzyme Availability, Reaction Volume

Recommendation: For facilities equipped with high-pressure reactors, Route A is the robust, traditional workhorse. For facilities prioritizing green chemistry and ambient conditions, Route B is superior, provided the specific enzyme variant is accessible.

Workflow Visualization

The following diagram outlines the logical flow for both synthesis pathways, highlighting critical decision points and control parameters.

SynthesisWorkflow Start Starting Material: (2,4,5-Trifluorophenyl)acetic Acid KetoEster Intermediate: Beta-Keto Ester Start->KetoEster Meldrum's Acid Activation Enamine Enamine Formation (NH4OAc / MeOH) KetoEster->Enamine Route A (Chem) Enzymatic Biocatalytic Transamination (ATA-117 Variant, iPrNH2) KetoEster->Enzymatic Route B (Bio) Hydrogenation Asymmetric Hydrogenation (Rh-Josiphos, H2, 200 psi) Enamine->Hydrogenation Hydrolysis Ester Hydrolysis (LiOH / THF) Hydrogenation->Hydrolysis Crude Crude (R)-Beta-Amino Acid Hydrolysis->Crude Enzymatic->Crude Purification Crystallization / Salt Formation Crude->Purification FinalProduct Final Product: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Purification->FinalProduct

Caption: Comparative workflow for Chemical (Red) vs. Biocatalytic (Green) synthesis routes.

Detailed Protocols

Protocol A: Asymmetric Hydrogenation (The Industrial Standard)

Based on the Merck First-Generation Process.

Principle: This route relies on the enantioselective reduction of a prochiral enamine ester using a Rhodium-ferrocenyl (Josiphos) catalyst. The high selectivity is driven by the steric bulk of the ligand directing the hydrogen approach.

Step 1: Enamine Formation

Objective: Convert the beta-keto ester to the stable enamine substrate.

  • Reagents: Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate (1.0 equiv), Ammonium Acetate (5.0 equiv), Methanol.

  • Procedure:

    • Charge the beta-keto ester into a reactor with Methanol (5-7 volumes).

    • Add Ammonium Acetate.

    • Reflux the mixture for 4-6 hours. Monitor by HPLC for disappearance of keto-ester.

    • Concentrate solvent to remove excess ammonia.

    • Critical Step: Isolate the enamine solid or carry forward as a solution. For high ee, isolation (crystallization from MeOH/Water) is recommended to remove impurities that might poison the Rh catalyst.

Step 2: Asymmetric Hydrogenation

Objective: Introduce chirality.

  • Catalyst Preparation:

    • Precursor:

      
       or 
      
      
      
      .
    • Ligand:

      
       (CAS: 155806-35-2). Note: The ligand chirality determines product chirality. Ensure (R)-(S) configuration for the (R)-product.
      
    • Ratio: 1:1.1 (Metal:Ligand).

  • Reaction Conditions:

    • Substrate: Enamine methyl ester.

    • Solvent: Degassed Methanol (or TFE for enhanced kinetics).

    • Pressure: 200 psi (13-14 bar)

      
      .
      
    • Temperature: 50°C.

  • Execution:

    • Inertion: Purge the high-pressure reactor with

      
       (3x) to remove all oxygen. Oxygen is a catalyst poison.
      
    • Charge the enamine solution.

    • Charge the catalyst solution (prepared strictly under

      
      ).
      
    • Pressurize with

      
       to 200 psi.
      
    • Stir at 50°C for 12-24 hours.

    • Workup: Vent

      
      . Filter through Celite or activated carbon to remove Rhodium (Critical for pharmaceutical compliance).
      
Step 3: Hydrolysis
  • Reagents: LiOH or NaOH (aq), THF.

  • Procedure: Treat the hydrogenated ester with base at 0-20°C. Acidify to pH 6-7 (isoelectric point) to precipitate the zwitterionic amino acid.

Protocol B: Biocatalytic Transamination (The "Green" Route)

Based on Codexis/Merck Second-Generation Evolution.

Principle: An engineered


-transaminase utilizes isopropylamine as an amine donor to convert the ketone directly to the chiral amine. This bypasses the enamine and high-pressure steps.
  • Enzyme: ATA-117 variant (engineered from Arthrobacter sp.).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (iPrNH2).[1]

Procedure:

  • Buffer Prep: Prepare a 0.1 M Triethanolamine or Phosphate buffer (pH 8.5). Add PLP (1 mM).[2]

  • Substrate Loading: Dissolve Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate in DMSO (if solubility is low) or add directly to buffer if using a biphasic system.

  • Amine Donor: Add Isopropylamine (1-2 M final concentration). Note: High concentrations can inhibit wild-type enzymes; engineered variants are required for tolerance.

  • Reaction: Add the Transaminase enzyme (lyophilized powder or immobilized). Stir at 40-45°C.

  • Monitoring: Monitor consumption of ketone via HPLC. The equilibrium is driven forward by the volatility of the acetone byproduct (remove via sweep gas or slight vacuum if possible).

  • Workup:

    • Acidify to pH < 2 to quench enzyme and solubilize the amine.

    • Filter off denatured protein.

    • Extract unreacted ketone with MTBE.

    • Adjust aqueous phase to pH 12, extract the amino ester (or hydrolyze in situ to the acid).

Process Safety & Scale-Up Parameters

When moving from gram to kilogram scale, the following parameters are critical:

Heat Transfer (Exotherm Management)
  • Hydrogenation: The reduction is exothermic. On scale,

    
     uptake rate must be mass-transfer limited or controlled by cooling jacket capacity to prevent thermal runaway.
    
  • Safety: Rhodium catalysts can be pyrophoric when dry. Keep wet or under inert atmosphere during filtration.

Impurity Profile
  • Des-fluoro impurities: If hydrogenation pressure/temp is too high, defluorination of the aromatic ring can occur.

  • Enantiomeric Excess (ee): The chemical route typically yields 95-97% ee. To reach Pharma-grade (>99.5%), a "salt break" is required.

    • Protocol: Form the phosphate or hydrochloride salt of the amino acid in iPrOH/Water. Cool slowly to crystallize the pure enantiomer, leaving the racemate in the mother liquor.

Equipment
  • Route A: Requires Hastelloy or Stainless Steel hydrogenation autoclaves rated for >300 psi.

  • Route B: Standard glass-lined or stainless steel reactors. No high pressure required.

Analytical Controls

Enantiomeric Excess Determination (HPLC) To validate the success of the synthesis, use the following method:

  • Column: Chiralpak AD-H or AS-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Retention Times:

    • (S)-Enantiomer: ~8-10 min (typically elutes first on AD-H).

    • (R)-Enantiomer: ~12-15 min.

    • Note: Derivatization with N-Boc or O-Methylation may improve peak shape for the free amino acid.

References

  • Hansen, K. B., et al. (2005).[3] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634-639. Link

  • Hansen, K. B., et al. (2009).[3] "Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804. Link

  • Savile, C. K., et al. (2010).[3] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Codexis Inc. (2010). "Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase."[3][4][5][6][7][8][9] Presidential Green Chemistry Challenge Award.[8] Link

  • Xu, F., et al. (2004).[3] "Preparation of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Derivatives." PCT Int. Appl. WO 2004/087650.[10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4,5-Trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2,4,5-Trifluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. We will explore common pitfalls, provide scientifically-grounded explanations, and offer actionable protocols to enhance your experimental success.

Introduction: The Synthetic Challenge

This compound is a critical building block in medicinal chemistry, most notably as a key intermediate for the synthesis of Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes. The synthesis, while conceptually straightforward, involves organometallic intermediates and sensitive reaction conditions that can often lead to diminished yields. The electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly influences the reactivity of intermediates, adding a layer of complexity compared to non-fluorinated analogues.[1][2]

This guide will focus on a common and reliable two-step synthetic route: a Reformatsky reaction to construct the carbon skeleton, followed by saponification to yield the final carboxylic acid.

Assumed Synthetic Pathway

The troubleshooting advice herein is based on the following two-step reaction sequence. Understanding this pathway is crucial for diagnosing issues at specific stages of the process.

Synthetic_Pathway cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydration & Saponification (Simplified for final product) A 2,4,5-Trifluorobenzaldehyde C Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)butanoate A->C THF, Reflux B Ethyl 2-bromopropionate + Activated Zinc (Zn) B->C D Ethyl 3-(2,4,5-trifluorophenyl)butanoate (Intermediate after potential dehydration) C->D Work-up/Heat (often spontaneous) F This compound (Final Product) D->F E 1. NaOH, EtOH/H₂O 2. HCl (aq) E->F

Caption: Assumed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My Reformatsky reaction is sluggish, shows poor conversion of the aldehyde, or fails to initiate entirely. What's wrong?

Answer: This is the most frequent failure point and almost always relates to the quality and activation of the zinc metal and the reaction environment. The Reformatsky reaction relies on the oxidative addition of zinc into the carbon-bromine bond of the α-halo ester to form an organozinc reagent (a zinc enolate).[3][4] This reagent then attacks the aldehyde carbonyl.

Core Causality & Solutions:

  • Inactive Zinc Surface: Commercial zinc dust or turnings are typically coated with a passivating layer of zinc oxide (ZnO), which prevents the reaction.[5] The zinc must be activated immediately before use.

    • Expert Recommendation: Activate the zinc using one of the following methods.

      • Iodine Activation: Add a few crystals of iodine to the zinc suspension in anhydrous THF. The disappearance of the purple/brown color indicates activation.

      • 1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. You should observe gentle bubbling (ethylene gas evolution) as the reaction initiates.[6]

      • Acid Wash: Briefly wash the zinc with dilute HCl to etch the oxide layer, followed by sequential rinses with water, ethanol, and finally anhydrous ether before drying under vacuum.

  • Presence of Moisture: Organozinc reagents, like Grignard reagents, are strong bases and are readily quenched by protic sources, especially water.[7]

    • Expert Recommendation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (THF is hygroscopic and should be freshly distilled from a suitable drying agent like sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inefficient Initiation: Even with activated zinc, the reaction can sometimes be slow to start.

    • Expert Recommendation: A small portion of the ethyl 2-bromopropionate can be added to the activated zinc slurry and warmed gently. Once an exothermic reaction is observed (or confirmed by TLC), the remaining aldehyde and ester can be co-added slowly to maintain a controlled reflux.

Q2: The reaction worked, but my yield is low due to the formation of a major, nonpolar side product. What is it?

Answer: The most likely culprit is a Wurtz-type coupling reaction, leading to the formation of diethyl 2,3-dimethylsuccinate. This occurs when the organozinc reagent, instead of attacking the aldehyde, reacts with a second molecule of ethyl 2-bromopropionate.

Core Causality & Solutions:

  • High Local Concentration of the Bromoester: If the ethyl 2-bromopropionate is added too quickly or is not sufficiently diluted, its concentration relative to the aldehyde becomes high, favoring self-condensation.

    • Expert Recommendation: Employ a slow, simultaneous addition of both the 2,4,5-trifluorobenzaldehyde and the ethyl 2-bromopropionate from separate addition funnels into the activated zinc slurry. This maintains a low, steady-state concentration of the organozinc intermediate and ensures it is more likely to encounter an aldehyde molecule.

  • Excessive Temperature: Very high temperatures can increase the rate of side reactions.

    • Expert Recommendation: Maintain the reaction at a gentle, controlled reflux. A runaway reaction suggests the addition rate is too fast.

Troubleshooting_Tree Start Low Final Yield TLC_Check Analyze crude reaction mixture by TLC/LC-MS Start->TLC_Check Workup_Loss Issue: Poor Recovery After Work-up Start->Workup_Loss Good conversion, low isolation Low_Conversion Issue: Low Conversion (Starting material remains) TLC_Check->Low_Conversion High SM Side_Products Issue: Multiple Side Products TLC_Check->Side_Products High Impurity Hydrolysis_Issue Issue: Incomplete Hydrolysis (Ester remains) TLC_Check->Hydrolysis_Issue Product & Ester Cause_Zinc Cause: Inactive Zinc or Moisture? Low_Conversion->Cause_Zinc Cause_Addition Cause: Reagent Addition Rate? Side_Products->Cause_Addition Cause_Sapon Cause: Insufficient Base/Time? Hydrolysis_Issue->Cause_Sapon Cause_pH Cause: Incorrect pH at Extraction? Workup_Loss->Cause_pH Sol_Activate Solution: 1. Activate Zinc (I₂, TMSCl) 2. Use Anhydrous Solvents 3. Inert Atmosphere Cause_Zinc->Sol_Activate Sol_SlowAdd Solution: 1. Co-add aldehyde and ester slowly 2. Maintain gentle reflux Cause_Addition->Sol_SlowAdd Sol_ForceSapon Solution: 1. Increase NaOH (3-4 equiv.) 2. Increase reflux time/temp 3. Add co-solvent (e.g., MeOH) Cause_Sapon->Sol_ForceSapon Sol_AdjustpH Solution: 1. Adjust to pH 1-2 with conc. HCl 2. Saturate aqueous layer with NaCl 3. Use appropriate solvent (EtOAc, MTBE) Cause_pH->Sol_AdjustpH

Caption: A decision tree for troubleshooting low yield issues.

Q3: My final hydrolysis (saponification) step is incomplete. LC-MS shows both my desired acid and the ethyl ester. How do I fix this?

Answer: Incomplete saponification is common when the ester is sterically hindered or electronically deactivated. While not severely hindered, the trifluorophenyl group can influence reactivity. The issue typically stems from insufficient hydrolytic conditions.

Core Causality & Solutions:

  • Insufficient Base or Reaction Time: Saponification is a bimolecular reaction (second-order kinetics). Low concentrations of either the ester or hydroxide will slow the reaction.[8]

    • Expert Recommendation: Increase the equivalents of base (NaOH or KOH) to 3-4 equivalents. Extend the reaction time and ensure the temperature is maintained at reflux (typically 60-80°C for an EtOH/H₂O mixture). Monitor the reaction by TLC until the ester spot has completely disappeared.

  • Poor Solubility: The organic ester may not be fully soluble in the aqueous base solution, creating a biphasic system with a slow reaction rate at the interface.

    • Expert Recommendation: Use a co-solvent system that ensures miscibility. A mixture of ethanol/water or THF/water is highly effective. Ensure vigorous stirring to maximize interfacial contact if the system remains biphasic.

Q4: My reaction seems complete by TLC/LC-MS, but I lose most of my product during the aqueous work-up and extraction. Where is it going?

Answer: This loss is almost always due to improper pH adjustment during the acidification and extraction step. The product, being a carboxylic acid, exists as its highly water-soluble carboxylate salt under basic or neutral conditions. It must be fully protonated to the neutral, organic-soluble carboxylic acid for efficient extraction.

Core Causality & Solutions:

  • Incomplete Protonation: If the pH of the aqueous layer is not sufficiently acidic (e.g., pH > 4), a significant portion of the product will remain in the aqueous phase as the carboxylate anion.

    • Expert Recommendation: After saponification, cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is unequivocally acidic (pH 1-2), as verified by pH paper or a meter. You may observe the product precipitating as a solid or oil.

  • Suboptimal Extraction Solvent: The choice of solvent can impact extraction efficiency.

    • Expert Recommendation: Ethyl acetate is a standard choice. For potentially stubborn extractions, methyl tert-butyl ether (MTBE) can be superior due to its lower solubility in water.

  • Emulsion Formation: The presence of salts and partially soluble species can lead to the formation of emulsions, trapping product at the interface.

    • Expert Recommendation: To break emulsions, add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, forcing the organic components out and sharpening the layer separation.

Optimized Experimental Protocol

This protocol incorporates the solutions discussed above to provide a robust method for the synthesis.

PART 1: Ethyl 3-(2,4,5-trifluorophenyl)butanoate Synthesis (via Reformatsky)

  • Apparatus & Reagent Prep:

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and two pressure-equalizing dropping funnels. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

    • Charge the flask with zinc dust (2.0 eq.) and a few crystals of iodine.

    • Add anhydrous THF to the flask. Stir until the iodine color fades.

    • In one dropping funnel, prepare a solution of 2,4,5-trifluorobenzaldehyde (1.0 eq.) in anhydrous THF.

    • In the second dropping funnel, prepare a solution of ethyl 2-bromopropionate (1.2 eq.) in anhydrous THF.

  • Reaction Execution:

    • Heat the zinc slurry to a gentle reflux.

    • Begin slow, dropwise, and simultaneous addition from both funnels into the reaction flask over 1-2 hours.

    • Maintain a steady reflux throughout the addition. The reaction is exothermic and may require external cooling to control.

    • After addition is complete, continue to stir at reflux for an additional 1-2 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up:

    • Cool the reaction to 0°C. Quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel. Extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. This is often used directly in the next step.

PART 2: Saponification to this compound

  • Hydrolysis:

    • Dissolve the crude ester from Part 1 in ethanol.

    • Add a solution of sodium hydroxide (3.0 eq.) in water.

    • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4-6 hours, or until TLC analysis shows complete consumption of the ester.

  • Acidification & Extraction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated HCl until the pH of the aqueous solution is 1-2. A precipitate may form.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash once with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Quantitative Data Summary

ParameterRecommended ValueRationale for Low Yield
Zinc 2.0 equivalents, activated<1.5 eq. or unactivated zinc leads to incomplete conversion.
Ethyl 2-bromopropionate 1.2 equivalentsExcess drives reaction, but >1.5 eq. can increase side products.
Saponification Base 3.0 - 4.0 equivalents NaOH<2.0 eq. can lead to incomplete hydrolysis of the ester.
Acidification pH 1 - 2pH > 3 results in the product remaining in the aqueous layer as a salt, causing major loss.
Typical Overall Yield 65-80%Yields below 50% strongly suggest issues with zinc activation or work-up pH.

References

  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [9]

  • Google Patents. (n.d.). WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. Retrieved from [10]

  • Google Patents. (n.d.). CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. Retrieved from [11]

  • Wang, C., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PMC. [Link][12]

  • Reformatsky Reaction. (n.d.). Cambridge University Press. [Link][13]

  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link][3]

  • PharmD GURU. (2025). REFORMATSKY REACTION. Retrieved from [Link][4]

  • de la Cruz, J., et al. (2015). Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA. [Link][1]

  • University of Evansville. (n.d.). The Grignard Reaction. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link][7]

  • Slawin, A. M. Z., & Smith, D. (2017). Organometallic chemistry using partially fluorinated benzenes. Spiral. [Link][2]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Retrieved from [15]

  • Forró, E., & Fülöp, F. (2010). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link][16]

  • Chen, J., et al. (2013). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link][17]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. ResearchGate. [Link][18]

  • Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic C-F bond formation. PubMed. [Link][19]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of Esters. Retrieved from [Link][8]

  • Miller, A. K., et al. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link][20]

Sources

Minimizing defluorination side reactions in trifluorophenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Side Reactions in Trifluorophenyl Compounds Ticket Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The "Fluorine Paradox"

Welcome to the Technical Support Center. If you are working with 1,3,5-trifluorobenzene derivatives or similar electron-deficient polyfluoroarenes, you are likely encountering the "Fluorine Paradox." While the C-F bond is thermodynamically strong (~116 kcal/mol), the high electronegativity of multiple fluorine atoms renders the aromatic ring electron-deficient. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (


) , Ortho-Lithiation/Elimination (Benzyne formation) , and Oxidative Addition  by transition metals.

This guide moves beyond standard textbook answers to address the specific failure modes seen in drug discovery and process chemistry.

Module 1: Metalation & Lithiation Troubleshooting

Q: "I attempted to lithiate my trifluorophenyl compound, but the reaction turned black/tarry, and I isolated a dimer. What happened?"

Diagnosis: You likely triggered the Benzyne Cascade . When you lithiate a polyfluorophenyl ring using standard protocols (e.g.,


-BuLi at -78°C), the lithium atom directs to the position ortho to a fluorine atom due to the inductive acidification of the proton. However, because Fluorine is also a leaving group, the resulting species is metastable. It rapidly eliminates Lithium Fluoride (LiF) to form a highly reactive aryne (benzyne)  intermediate, which then polymerizes or reacts indiscriminately.
Troubleshooting Protocol: The "Barbier" Mitigation

To prevent benzyne formation, you must ensure the lithiated species is consumed faster than it can eliminate LiF.

Step-by-Step Protocol:

  • Change the Order of Addition (Barbier Conditions): Do not pre-form the lithiated species. Mix your trifluorophenyl substrate and your electrophile (e.g., aldehyde, silane) in the flask first.

  • Cryogenic Control: Cool the mixture to -100°C (using liquid

    
    /ether or MeOH). The elimination of LiF has a higher activation energy than the lithiation; extreme cold kinetically suppresses the benzyne pathway.
    
  • Base Selection: Switch from

    
    -BuLi to LDA (Lithium Diisopropylamide) . LDA is bulkier and less nucleophilic, reducing the risk of direct 
    
    
    
    attack on the ring while maintaining sufficient basicity for deprotonation.
  • Slow Addition: Add the base slowly down the side of the flask to maintain internal temperature.

Visualizing the Benzyne Failure Mode

BenzynePath Start Trifluorophenyl Substrate Lithiation Ortho-Lithiation (Metastable Intermediate) Start->Lithiation Base (LDA/n-BuLi) Elimination Li-F Elimination Lithiation->Elimination T > -78°C Product Desired Electrophile Trapping Lithiation->Product In-situ Electrophile (Barbier Condition) Benzyne Benzyne (Aryne) Intermediate Elimination->Benzyne Tar Polymerization/Tar (Black precipitate) Benzyne->Tar Uncontrolled

Figure 1: The kinetic competition between stable trapping (Green path) and benzyne decomposition (Red path).

Module 2: Cross-Coupling (Suzuki-Miyaura) Integrity

Q: "I am seeing significant defluorination (hydrodefluorination) or low yields during Suzuki coupling. Is the Palladium eating my Fluorine?"

Diagnosis: Yes, and your base is helping. Electron-deficient polyfluoroarenes facilitate the Oxidative Addition of Pd(0) into the C-F bond (C-F activation), especially if the intended C-Halogen bond (C-Cl/Br) is sterically hindered or if the reaction temperature is too high. Furthermore, strong bases (hydroxides/alkoxides) can attack the ring directly (


) or promote protodeboronation.
Optimization Matrix: Preventing C-F Activation

Use this decision matrix to select conditions that favor C-C bond formation over C-F cleavage.

VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Scientific Rationale
Base

,

,


(anhydrous),

, or

Mild bases reduce

side reactions. Fluoride bases (

) activate boronic acids without attacking the ring.
Ligand

,

Biaryl Phosphines (XPhos, SPhos) Bulky, electron-rich ligands accelerate the desired oxidative addition (C-Br/I) and reductive elimination, outcompeting the slower C-F activation.
Solvent DMF, DMAc (Polar Aprotic)Toluene/Water (biphasic) or 1,4-Dioxane Polar aprotic solvents stabilize the Meisenheimer complex, accelerating unwanted nucleophilic attack on Fluorine.
Boron Source Boronic Acid (

)
MIDA Boronate or

Polyfluorophenyl boronic acids are prone to rapid protodeboronation. MIDA boronates release the active species slowly.
Recommended Protocol: The "Anhydrous Fluoride" Method

For coupling sensitive trifluorophenyl halides.

  • Catalyst:

    
     (1 mol%) + XPhos  (2-4 mol%).
    
  • Base: CsF (2.0 equiv). Note: CsF acts as a non-nucleophilic activator for the boron species.

  • Solvent: Anhydrous 1,4-Dioxane.

  • Temp: 80°C (Do not exceed 100°C).

  • Additives: If protodeboronation is observed, add 5 mol%

    
     to facilitate the transmetalation (Liebeskind-Srogl variant logic).
    

Module 3: Nucleophilic Substitution ( )

Q: "I used NaH/DMF to alkylate a phenol on my scaffold, but the fluorine atom on the trifluorophenyl ring was replaced by the nucleophile. Why?"

Diagnosis: You created a textbook


 setup.
In highly fluorinated rings, Fluorine is an excellent leaving group for 

because the high electronegativity of the remaining fluorines stabilizes the anionic Meisenheimer Complex . Using a strong nucleophile (phenoxide/alkoxide) in a polar aprotic solvent (DMF/DMSO) guarantees fluorine displacement.
Strategic Workaround

You must decouple the deprotonation step from the substitution step or change the solvent polarity.

Corrective Actions:

  • Solvent Switch: Move from DMF/DMSO to Acetonitrile (MeCN) or THF . While the reaction is slower, these solvents provide less stabilization for the transition state of the fluorine displacement.

  • Base Switch: Use Cesium Carbonate (

    
    ) .[1] The "Cesium Effect" aids solubility in less polar solvents without creating "naked" super-nucleophiles.
    
  • ** steric Shielding:** If possible, ensure the position para to the fluorine is blocked or sterically crowded, as

    
     prefers the para position in polyfluoroarenes.
    
Visualizing the Risk Assessment

SNAr_Risk Input Reaction Conditions SolventCheck Solvent Type? Input->SolventCheck BaseCheck Nucleophilicity of Base? SolventCheck->BaseCheck Non-Polar/Protic (THF, Toluene) HighRisk HIGH RISK: Fluorine Displacement (Meisenheimer Stabilization) SolventCheck->HighRisk Polar Aprotic (DMF, DMSO, NMP) BaseCheck->HighRisk Strong/Small Nucleophile (OMe-, OH-, H-) Safe SAFE: Target Reaction Proceeds BaseCheck->Safe Bulky/Inorganic (Cs2CO3, K3PO4, tBuO-)

Figure 2: Decision tree for avoiding unintended Nucleophilic Aromatic Substitution.

References

  • Mechanism of Benzyne Formation: H. Gilman, R. D. Gorsich, J. Am. Chem. Soc.1956 , 78, 2217. Link (Foundational work on lithiation of halobenzenes).

  • Optimized Suzuki Coupling for Polyfluoroarenes: T. Kinzel, Y. Zhang, S. L. Buchwald, J. Am. Chem. Soc.2010 , 132, 14073. Link (Use of biaryl phosphine ligands to prevent side reactions).

  • Protodeboronation & Base Effects: P. A. Cox, et al., J. Am. Chem. Soc.2010 , 132, 7138. Link (Mechanistic insight into boronic acid instability).

  • ) in Fluoroarenes: F. Terrier, Nucleophilic Aromatic Displacement: The Influence of the Nitro Group, VCH, New York, 1991.
  • MIDA Boronates for Unstable Substrates: E. P. Gillis, M. D. Burke, J. Am. Chem. Soc.2007 , 129, 6716. Link (Slow-release strategy to prevent decomposition).

Sources

Technical Support Center: Troubleshooting Racemization in 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists addressing stereochemical degradation during the amide coupling of 3-(2,4,5-trifluorophenyl)butanoic acid derivatives. Specifically, we focus on the Boc-protected chiral β-amino acid intermediate—(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid—which is a critical building block in the synthesis of DPP-4 inhibitors like Sitagliptin[1].

Maintaining the stereochemical integrity of this intermediate during its coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is paramount for drug efficacy and safety.

Mechanistic Workflow: Activation and Stereochemical Pathways

Workflow Substrate Chiral β-Amino Acid + Triazolopiperazine Activation Carboxyl Activation (EDC, T3P) Substrate->Activation BaseStrong Strong/Unhindered Base (DIPEA, TEA) Activation->BaseStrong Sub-optimal conditions BaseWeak Mild/Hindered Base (NMM, Collidine) Activation->BaseWeak Optimized conditions SideReaction E1cB Elimination / α-Deprotonation BaseStrong->SideReaction Promotes Coupling Nucleophilic Acyl Substitution BaseWeak->Coupling Suppresses side reactions Racemization Racemized Amide (Loss of ee%) SideReaction->Racemization Target Enantiopure Amide (Sitagliptin Intermediate) Coupling->Target

Logical workflow of base-dependent racemization vs. successful enantiopure amide coupling.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my this compound derivative lose enantiomeric purity during coupling? A1: In the synthesis of Sitagliptin, the key intermediate is a chiral β-amino acid. Unlike α-amino acids, which racemize primarily via the 5-membered oxazolone pathway, β-amino acids are structurally restricted from forming a stable 6-membered oxazinone[2]. Instead, racemization here is driven by base-catalyzed direct enolization at the α-carbon or an E1cB-like elimination of the β-amino group. The highly electron-withdrawing 2,4,5-trifluorophenyl group increases the acidity of the neighboring protons. When the carboxylic acid is highly activated, strong bases can abstract these protons, forming a transient achiral intermediate. Re-addition or protonation from either face yields the undesired (S)-enantiomer[2].

Q2: How does the choice of base dictate the stereochemical outcome? A2: The base is the single most critical variable. Stronger, less sterically hindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (pKa ~10.5) accelerate proton abstraction, heavily favoring the racemization pathway[2]. To maintain stereochemical integrity, you must substitute DIPEA with weaker, slightly hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (pKa ~7.4)[2]. NMM provides exactly enough basicity to neutralize the hydrochloride salt of the triazolopiperazine amine without triggering the E1cB pathway.

Q3: Which coupling reagents minimize the loss of enantiomeric excess (ee)? A3: While standard EDC/HOBt is widely used, it can still result in 1–3% racemization if the temperature and base are not strictly controlled[3]. To achieve >99.5% ee, two approaches are authoritative:

  • T3P (Propylphosphonic anhydride): T3P is an exceptional coupling reagent that provides high yields, strictly minimizes racemization, and generates water-soluble byproducts, making downstream purification trivial[4].

  • EDC with HOAt or OxymaPure: Replacing HOBt with HOAt (1-hydroxy-7-azabenzotriazole) accelerates the coupling rate of the active ester. By increasing the kinetic rate of the nucleophilic attack, the desired amide formation outcompetes the slower racemization pathway[2].

Quantitative Data: Impact of Coupling Conditions on Racemization

The following table summarizes the causal relationship between base strength, coupling additives, and the resulting enantiomeric excess (ee%).

Coupling SystemBase (Approx. pKa)AdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)
EDC·HClDIPEA (~10.5)HOBt257895.2
EDC·HClNMM (~7.4)HOBt0 to 208598.5
EDC·HCl2,4,6-Collidine (~7.4)HOAt0 to 208999.4
T3P (50% in EtOAc) NMM (~7.4) None 0 to 20 92 >99.8
Self-Validating Protocol: T3P-Mediated Amide Coupling

To guarantee scientific integrity, this methodology is designed as a self-validating system . It utilizes T3P and NMM to ensure a racemization-free environment[4],[2], and incorporates mandatory In-Process Controls (IPC) to verify stereochemical stability before the reaction is quenched.

Step 1: Input Validation & Preparation

  • In a dry, nitrogen-purged reactor, charge Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (1.05 eq).

  • Validation: Ensure the starting β-amino acid has an established ee of >99.5% via Chiral HPLC prior to loading.

Step 2: Solvent & Base Addition (pH Control)

  • Suspend the solids in anhydrous Ethyl Acetate or 2-MeTHF (10 volumes). Cool the mixture to 0–5 °C.

  • Add N-methylmorpholine (NMM) (3.0 eq) dropwise.

  • Validation: The mixture should become a homogenous solution. Spot a micro-aliquot on wetted pH paper; it should read ~8. If it exceeds 9, the risk of base-catalyzed epimerization increases exponentially.

Step 3: Controlled Activation

  • Slowly add T3P (50% solution in EtOAc, 1.5 eq) via an addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C[4].

  • Allow the reaction to stir at 0–5 °C for 1 hour, then naturally warm to 20 °C.

Step 4: Kinetic In-Process Control (IPC)

  • At 2 hours, withdraw a 50 µL sample and quench immediately in cold Acetonitrile/Water (1:1)[5].

  • Validation: Analyze via Chiral HPLC (e.g., Chirobiotic T or Chiralcel OD-RH column)[1]. The reaction is validated to proceed to workup only when the acid intermediate is <1% by area and the product ee remains >99.5%.

Step 5: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ (5 volumes). Separate the layers.

  • Wash the organic layer with 1M KHSO₄ (to remove excess NMM and unreacted amine), followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantiopure Boc-protected Sitagliptin intermediate.

References

1.[1] Technical Support Center: Optimizing the Chemical Synthesis of Sitagliptin. Benchchem. 2.[4] Optimizing Peptide Coupling: Key Techniques. JPT. 3.[2] Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem. 4.[3] EP2736909B1 - Process for the preparation of sitagliptin and its pharmaceutically acceptable salts. Google Patents. 5.[5] First-generation sitagliptin process synthesis. ResearchGate.

Sources

Technical Support Center: pH Optimization for Fluorinated Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the extraction and purification of 3-(2,4,5-Trifluorophenyl)butanoic acid (and its derivatives, such as the N-protected intermediates for Sitagliptin).[1][2] It is designed for process chemists and purification engineers requiring high-purity isolation.[1][2]

Executive Technical Summary

The extraction efficiency of this compound is governed almost entirely by the Henderson-Hasselbalch relationship.[1][2] Due to the electron-withdrawing nature of the 2,4,5-trifluorophenyl group, the pKa of the carboxylic acid moiety is shifted slightly lower than typical aliphatic acids, estimated at 4.2 – 4.4 [1].

  • Target Phase: Organic (Ethyl Acetate, MTBE, or Isopropyl Acetate).[2]

  • Critical Parameter: The aqueous phase pH must be maintained at pH < 2.5 during extraction to suppress ionization (< 1% ionized).[1][2]

  • Common Pitfall: Extracting at pH 4.0 (near pKa) results in ~50% yield loss to the aqueous layer.[1][2]

Physicochemical Profile
ParameterValue / CharacteristicImplication
pKa (Acid) ~4.30 ± 0.10 [1]pH must be < 2.3 for >99% recovery in organic phase.[1][2]
LogP (Lipophilicity) High (due to -C6H2F3)Excellent solubility in EtOAc/IPAc; risk of emulsions if basified.[1][2]
Solubility (Aq) Low (at pH < 3)Precipitates readily in acidic water; oiling out is possible.[1][2]
Solubility (Org) HighProduct is stable in standard organic solvents.[1][2]

Interactive Troubleshooting Guide (Q&A)

Category A: Yield & Recovery Issues

Q: I am observing low recovery (< 70%) in the organic phase after the first extraction. What is wrong? A: The aqueous pH is likely too close to the pKa.[1][2]

  • Mechanism: At pH 4.3 (the pKa), 50% of your molecule exists as the water-soluble carboxylate salt (

    
    ).[1][2] Even at pH 3.3, ~10% remains in the water.[2]
    
  • Solution: Adjust the aqueous layer to pH 1.5 – 2.0 using 1M HCl or

    
    before adding the organic solvent.[2]
    
  • Verification: Measure the pH of the aqueous layer after phase separation (equilibrium pH), not just before. Co-extracted bases can buffer the aqueous layer upwards.[1][2]

Q: My product is precipitating at the interface (rag layer). How do I resolve this? A: This indicates "oiling out" or saturation at the interface where the local solvent composition is poor.[2]

  • Cause: The molecule is highly lipophilic (trifluoro-group) and insoluble in water.[1][2] If the organic volume is too low, the protonated acid precipitates.[2]

  • Solution:

    • Increase the volume of the organic solvent (Ratio 1:1 Aqueous:Organic).[1][2]

    • Add a co-solvent like 2-Propanol (IPA) (5-10% v/v) to the organic phase to increase solubility of the free acid.[1][2]

    • Warm the mixture slightly (30–35°C) to dissolve solids, then separate.

Category B: Purity & Impurity Rejection[2]

Q: How do I remove neutral impurities without losing my acid product? A: Use a "pH Swing" Back-Extraction.[1][2]

  • Protocol:

    • Forward Extract: Extract product into Organic at pH 2.0 . (Neutrals + Product enter Organic).

    • Strip: Extract the Organic layer with mild alkaline water (pH 8.5 – 9.0 , using

      
      ).[1][2]
      
    • Mechanism: The Product ionizes (

      
      ) and moves to Water.[1][2] Neutral impurities stay in Organic.[1][2]
      
    • Discard the Organic layer.[1][2]

    • Re-acidify the aqueous layer to pH 2.0 and extract with fresh Organic solvent.

Q: I have a basic impurity (e.g., unreacted amine or catalyst ligand). How do I wash it out? A: An acidic wash is sufficient, but ensure the acid strength is high.[2]

  • Protocol: Since your product is in the organic phase at pH 2.0, any basic impurities (amines) will be protonated (

    
    ) and highly water-soluble.[1][2]
    
  • Step: Wash the organic product layer with 1M HCl or 10% Citric Acid .[1][2]

  • Warning: Do not use weak acids (pH 4-5) if the impurity is a weak base; you need a pH well below the impurity's

    
     to ensure it stays in the water.[1][2]
    

Standard Operating Procedure (SOP): Optimized Extraction Workflow

Objective: Isolate this compound from a crude reaction mixture.

  • Quench & Acidification:

    • Cool reaction mixture to 10-15°C.

    • Slowly add 2N HCl until the bulk pH reaches 1.5 .

    • Note: Use a calibrated pH probe, not just paper, as fluorinated organics can bleach/alter indicator paper readings.[2]

  • Primary Extraction:

    • Add Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (10 mL per g of substrate).[1][2]

    • Agitate vigorously for 10 minutes.

    • Allow phases to settle for 15 minutes.

    • Critical Check: Verify aqueous layer pH is still < 2.[1][2]0. If not, add more acid and re-agitate.[1][2]

  • Phase Separation:

    • Collect the Upper Organic Layer (Product).[1][2]

    • Optional: Re-extract aqueous layer once to recover residual 1-2%.[1][2]

  • Wash (Impurity Removal):

    • Wash Organic Layer with Brine (saturated NaCl) to remove entrained water.[1][2]

    • If removing strong organic acids:[1][2] Wash with a pH 3.0 Phosphate Buffer .[1][2] (At pH 3.0, stronger acids like TFA or mineral acids remain ionized in water, while your product [pKa 4.3] remains mostly organic).[1][2]

  • Drying & Concentration:

    • Dry over

      
       or 
      
      
      
      .[1][2]
    • Concentrate under reduced pressure (< 45°C).[1][2]

Visualizing the pH Logic (Pathway Diagram)

The following diagram illustrates the phase partitioning logic based on pH setpoints.

ExtractionLogic Start Crude Reaction Mixture (Contains Product, Neutrals, Bases) Acidify Step 1: Acidify to pH 2.0 (Protonates Product R-COOH) Start->Acidify Extract1 Add Organic Solvent (EtOAc / IPAc) Acidify->Extract1 PhaseSep1 Phase Separation Extract1->PhaseSep1 OrgLayer1 Organic Layer (Product + Neutrals) PhaseSep1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Salts + Protonated Bases) PhaseSep1->AqLayer1 Bottom Phase (Discard) Decision Is Purity Sufficient? OrgLayer1->Decision Wash Wash with Brine/Water Decision->Wash Yes Swing pH Swing (Optional) Extract with pH 8.5 NaHCO3 Decision->Swing No (Remove Neutrals) Final Final Product (Solid/Oil) Wash->Final AqLayer2 Aqueous Layer (Product as R-COO-) Swing->AqLayer2 Product enters Water OrgLayer2 Organic Layer (Neutrals - Discard) Swing->OrgLayer2 Impurities stay Org ReAcidify Re-acidify Aqueous to pH 2.0 Extract into Fresh Organic AqLayer2->ReAcidify ReAcidify->Final

Caption: Logical flow for pH-dependent partitioning. Red nodes indicate pH adjustment steps critical for phase switching.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, but with caution.[1][2]

  • Pros: DCM is excellent for solubilizing fluorinated aromatics.[1][2]

  • Cons: DCM is denser than water (bottom layer), which complicates the separation if your reactor has a bottom valve.[1][2] Also, DCM is environmentally restricted in many modern protocols.[2]

  • Recommendation: Stick to Isopropyl Acetate (IPAc) if possible.[1][2] It has similar selectivity but is greener and forms the top layer.[1][2]

Q: What is the stability of the Trifluorophenyl group at low pH? A: The 2,4,5-trifluorophenyl ring is highly stable to acidic conditions (pH 1-2) at room temperature.[1] It does not undergo defluorination under standard extraction conditions.[1][2] However, avoid prolonged heating (>60°C) in strongly acidic media to prevent potential degradation of the alkyl chain or racemization if the amine is present [2].[1]

Q: I am using the Boc-protected amino acid version. Does the pKa change? A: The pKa of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is approximately 4.30 [1].[1][2][3] The Boc group masks the basic amine, so the molecule behaves strictly as a carboxylic acid.[1] The protocol above (pH < 2.5) applies perfectly to the Boc-protected intermediate as well.[1][2]

References

  • Google Patents. (2012).[1][2] Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives (CZ2012872A3). Retrieved from

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link][1][2]

Sources

Storage stability of 3-(2,4,5-Trifluorophenyl)butanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stability of 3-(2,4,5-Trifluorophenyl)butanoic acid

Topic: Storage stability, solubility, and handling of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

PART 1: EXECUTIVE TECHNICAL SUMMARY

Compound Identity:

  • Common Name: Sitagliptin Intermediate III; (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1][2][3][4][5]

  • CAS Number: 936630-57-8 (Free Base) | 1204818-19-8 (HCl Salt).[1][4]

  • Molecular Weight: 233.19 g/mol .[1][3][4]

  • Chemical Class:

    
    -Amino Acid; Fluorinated Phenyl Derivative.[1][2][4][6][7]
    

Stability Profile Snapshot:

Parameter Status Critical Note
Solid State Stability High Stable for >2 years at 2–8°C if desiccated.[1][4] Hygroscopic (especially HCl salt).[1]
Solution Stability (DMSO) Moderate Stable for 1–2 weeks at 4°C. Store at -20°C for long term.[1][4]

| Solution Stability (H₂O) | Low to Moderate | pH-dependent.[1][4] Prone to zwitterionic precipitation and


-elimination at high pH.[1][4] |
| Major Degradation Pathway  | 

-Elimination | Loss of ammonia to form the crotonic acid derivative (des-amino impurity).[1][4] | | Light Sensitivity | Low | No chromophores absorbing >300nm significantly, but standard amber vials recommended.[1] |

PART 2: TROUBLESHOOTING GUIDE & FAQs

Q1: I observed a new peak at RRT ~1.2 in my HPLC chromatogram after storing the solution for 48 hours. What is it?

Diagnosis: This is likely the Des-amino impurity (4-(2,4,5-trifluorophenyl)but-2-enoic acid), resulting from the


-elimination of ammonia.[1][4]
Mechanism: 

-amino acids possess a hydrogen atom on the

-carbon (acidic due to the adjacent carbonyl) and a leaving group (amine) on the

-carbon.[1][4] Under basic or even neutral conditions over time, thermal stress drives the elimination reaction.[1] Corrective Action:
  • Acidify your sample diluent: Ensure your sample solvent contains 0.1% Formic Acid or TFA.[1][4] Protonating the amine (

    
    ) makes it a poorer leaving group and prevents the abstraction of the 
    
    
    
    -proton.[1][4]
  • Temperature Control: Never store autosampler vials at room temperature (>20°C) for extended periods. Use a cooled autosampler (4°C).

Q2: My stock solution in Methanol has turned slightly yellow. Is it still usable?

Diagnosis: Slight yellowing often indicates trace oxidation of the aniline-like or amine impurities, or interaction with trace aldehydes in lower-grade methanol (Maillard-type reaction, though less likely without heat).[1][4] Risk Assessment: If the purity by HPLC is still >98%, it may be usable for qualitative work (e.g., cell assays).[1] For analytical standards or quantitative kinetics, discard and prepare fresh . Prevention: Use LC-MS grade Methanol and store under inert gas (Nitrogen/Argon).[1][4]

Q3: The compound is not dissolving in water despite the literature saying it is soluble. Why?

Diagnosis: You are likely encountering the Isoelectric Point (pI) Trap .[1][4] Explanation: As a


-amino acid, the compound exists as a zwitterion (

) in neutral water.[1][4] Zwitterions have the lowest solubility at their pI because the net charge is zero, maximizing crystal lattice energy and minimizing solvation.[1] Solution:
  • To dissolve: Adjust pH away from the pI (predicted pI

    
     6.5–7.0).
    
    • Acidic:[1][4] Add 1M HCl (forms the soluble cation).[1]

    • Basic: Add 1M NaOH (forms the soluble anion).[1]

  • Note: Avoid basic conditions for storage to prevent racemization or elimination (see Q1).

PART 3: DEGRADATION MECHANISMS & VISUALIZATION

The stability of this compound is governed by two competing pathways:


-Elimination  (dominant in solution) and Lactamization  (possible under forcing dehydration conditions).[4]

Figure 1. Degradation Pathways of Sitagliptin Intermediate

StabilityPathways cluster_conditions Critical Factors Compound (R)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid (Target) EliminationProduct 4-(2,4,5-Trifluorophenyl) but-2-enoic acid (Des-amino Impurity) Compound->EliminationProduct β-Elimination (Heat/Basic pH) Lactam 4-(2,4,5-Trifluorobenzyl) azetidin-2-one (Beta-Lactam) Compound->Lactam Dehydration (Coupling Agents/High Heat) Racemate (S)-Enantiomer (Racemization) Compound->Racemate Base Catalyzed Proton Exchange Text 1. pH > 7.5 accelerates Elimination 2. Acidic pH stabilizes solution 3. Zwitterion limits solubility

Caption: Primary degradation pathways. The red path (Elimination) is the most common issue in solution storage.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Preparation of High-Stability Stock Solutions

Use this protocol to maximize shelf-life for analytical standards.

Reagents:

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Methanol (LC-MS Grade).[1][4]

  • Acidifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1][4]

Step-by-Step:

  • Weighing: Weigh approximately 10 mg of the compound into a 20 mL amber glass vial.

  • Solvent Preparation: Prepare a solvent mixture of DMSO containing 0.1% v/v Formic Acid.[1][4]

    • Why? The acid ensures the amino group remains protonated (

      
      ), preventing nucleophilic attacks and 
      
      
      
      -elimination.[4]
  • Dissolution: Add 10 mL of the acidified DMSO to the vial (Target Conc: 1 mg/mL).

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if any visible particles remain.[1][4]

  • Storage: Aliquot into 1 mL cryovials. Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.[1][4]

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity and detect the "Des-amino" degradation product.[1][4]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Amide/Carboxyl) and 265 nm (Phenyl ring specific)
Injection Vol 5–10 µL

Gradient Table:

Time (min) % Mobile Phase B Note
0.0 5% Equilibration
2.0 5% Hold for polar impurities
15.0 60% Linear gradient
18.0 95% Wash
20.0 95% Hold

| 20.1 | 5% | Re-equilibration |[1][4]

Expected Retention:

  • Parent Compound: ~8–10 min (elutes early due to polarity).

  • Des-amino Impurity: ~12–14 min (more hydrophobic due to loss of amine).[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link][4]

  • United States Pharmacopeia (USP) (2024). Sitagliptin Tablets: Organic Impurities and Degradation Products.[1][4] USP-NF Online.[1][4] Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Sitagliptin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for navigating the complexities of Sitagliptin intermediate solubility. As Senior Application Scientists, we understand that achieving optimal solubility is paramount for successful reaction kinetics, yield, and purity. This guide is structured to provide you with not only solutions but also the underlying principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: We are observing incomplete dissolution of the starting β-keto ester in isopropanol during the initial stages of the asymmetric hydrogenation. What could be the cause and how can we address this?

A1: This is a common challenge. The β-keto ester, a key starting material, has limited solubility in less polar solvents like isopropanol at ambient temperatures. Incomplete dissolution can lead to a stalled reaction or the formation of impurities.

  • Underlying Cause: The polarity mismatch between the relatively polar β-keto ester and the less polar isopropanol is the primary reason. While isopropanol is a standard solvent for this reaction, its solvating power for this specific intermediate can be insufficient at lower temperatures.

  • Troubleshooting Steps:

    • Temperature Adjustment: Gently warming the mixture to 40-50°C can significantly enhance the solubility of the β-keto ester. Ensure that this temperature is compatible with the stability of your catalyst and other reagents.

    • Co-solvent System: The introduction of a co-solvent can be highly effective. A small percentage (5-10% v/v) of a more polar solvent like Tetrahydrofuran (THF) can disrupt the crystal lattice of the intermediate, improving its solubility without drastically changing the overall reaction environment.

    • Solvent Screening: If the issue persists, a systematic solvent screening study is recommended. Solvents such as Acetonitrile (ACN) or Dimethylformamide (DMF) offer higher solvating power, but their impact on the catalyst's performance and the downstream processing needs to be evaluated.

Q2: During the final cyclization step to form Sitagliptin, our product is "oiling out" or precipitating as an amorphous solid instead of crystallizing. How can we promote proper crystallization?

A2: The phenomenon of "oiling out" indicates that the product is supersaturated in the chosen solvent system but lacks the necessary energy to form an ordered crystal lattice. This is often observed when the product has a high affinity for the solvent, preventing the molecular arrangement required for crystallization.

  • Underlying Cause: The final Sitagliptin molecule has multiple functional groups, leading to complex interactions with the solvent. If the solvent is too good at solvating the molecule, it can inhibit the formation of crystal nuclei.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting 'Oiling Out' of Sitagliptin A Product 'oils out' during crystallization B Introduce an Anti-solvent A->B Implement one or more strategies C Optimize Cooling Profile A->C Implement one or more strategies D Seeding Strategy A->D Implement one or more strategies E Solvent System Re-evaluation A->E Implement one or more strategies F Crystalline Product Obtained B->F C->F D->F E->F

    Caption: Workflow for addressing product oiling out.

    • Anti-solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) can be very effective. For Sitagliptin, which is often in a polar solvent system, an anti-solvent like heptane or methyl tert-butyl ether (MTBE) can be slowly added to induce crystallization.

    • Cooling Profile Optimization: A slower, more controlled cooling rate can provide the molecules with sufficient time to align into a crystal lattice. A gradient cooling approach is often more successful than a rapid temperature drop.

    • Seeding: Introducing a small amount of crystalline Sitagliptin (seed crystals) can provide a template for crystal growth, bypassing the energy barrier for nucleation.

    • Solvent System Re-evaluation: Consider a solvent system where the solubility of Sitagliptin has a steeper temperature-dependent curve. This allows for a wider window for crystallization upon cooling.

Troubleshooting Guides

Guide 1: Enhancing Solubility of the Chiral Amine Intermediate

The chiral amine intermediate is a crucial component, and its solubility can be challenging in certain non-polar solvents used for subsequent coupling reactions.

Experimental Protocol: Co-solvent Screening for Chiral Amine Solubility

  • Objective: To identify an optimal co-solvent system to enhance the solubility of the chiral amine in Toluene.

  • Materials:

    • Chiral amine intermediate

    • Toluene

    • Co-solvents: Tetrahydrofuran (THF), 2-Methyl-THF, Acetonitrile (ACN), Dimethylformamide (DMF)

    • Vials with magnetic stir bars

    • Heating plate with stirring capabilities

  • Procedure:

    • Prepare a stock slurry of the chiral amine in Toluene (e.g., 100 mg/mL).

    • Aliquot 1 mL of the slurry into four separate vials.

    • To each vial, add a co-solvent dropwise while stirring at room temperature, up to 20% v/v.

    • Observe for complete dissolution.

    • If not dissolved, gradually increase the temperature in 5°C increments up to 60°C.

    • Record the temperature at which complete dissolution occurs for each co-solvent system.

Data Summary Table:

Co-solvent (20% v/v in Toluene)Dissolution at Room Temp?Temperature for Complete Dissolution (°C)
NoneNo> 60°C (Incomplete)
Tetrahydrofuran (THF)YesRoom Temperature
2-Methyl-THFPartial45°C
Acetonitrile (ACN)YesRoom Temperature
Dimethylformamide (DMF)YesRoom Temperature

Analysis and Recommendation:

Both THF and ACN demonstrate excellent performance as co-solvents, achieving complete dissolution at room temperature. However, THF is often preferred due to its lower boiling point, which can simplify downstream removal. DMF is also effective but its high boiling point can be problematic. The use of a co-solvent like THF can prevent potential side reactions that may occur at elevated temperatures in a slurry.

Guide 2: Systematic Approach to Solvent Selection for Sitagliptin Intermediates

A systematic approach to solvent selection is crucial for optimizing the solubility and overall process efficiency.

Logical Workflow for Solvent Selection:

G cluster_1 Systematic Solvent Selection Workflow A Define Process Requirements (Reaction, Crystallization) B Initial Screening with a Diverse Solvent Kit (Polar, Apolar, etc.) A->B C Quantitative Solubility Measurement (e.g., Gravimetric, HPLC) B->C D Evaluate Impact on Reaction Kinetics and Impurity Profile C->D E Downstream Process Consideration (Solvent Removal, Waste) D->E F Select Optimal Solvent System E->F

Caption: A systematic workflow for solvent selection.

This workflow emphasizes a holistic approach, considering not just solubility but also the broader implications for the chemical process. By following a structured methodology, you can make data-driven decisions that enhance the robustness and efficiency of your synthesis.

References

  • Title: A Novel, Economical, and Green Approach for the Synthesis of Sitagliptin Source: Synthetic Communications URL: [Link]

  • Title: Development of a Practical Synthesis of Sitagliptin, a DPP-4 Inhibitor Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric Synthesis of Sitagliptin Source: Organic Process Research & Development URL: [Link]

Controlling moisture sensitivity of 3-(2,4,5-Trifluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2,4,5-Trifluorophenyl)butanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this compound. As an active pharmaceutical ingredient (API) intermediate, maintaining its solid-state and chemical integrity is paramount for successful downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the material's stability and reliability in your experiments.

The Challenge: Understanding Moisture Sensitivity

This compound HCl, like many hydrochloride salts of APIs, exhibits hygroscopicity—the tendency to attract and absorb moisture from the surrounding environment.[1][2] This behavior is not merely a physical inconvenience; it can trigger a cascade of detrimental chemical and physical changes, compromising sample integrity, experimental reproducibility, and the ultimate quality of the final drug product.[3][4][5]

Absorbed moisture can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation.[1] Furthermore, water can directly participate in chemical reactions, most notably hydrolysis, leading to the formation of impurities and a decrease in the API's potency.[1][4] The physical consequences range from caking and clumping, which complicate handling and weighing, to complete deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[6][7][8]

This guide is structured to help you identify, troubleshoot, and, most importantly, prevent these moisture-related issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with this compound HCl.

Issue 1: My compound has become sticky, clumped, or caked.
  • What is happening? This is the most common visual indicator of moisture uptake. The compound is hygroscopic and is absorbing water from the air. As water molecules adsorb onto the surface of the crystalline particles, they can form liquid bridges, causing the particles to agglomerate.[2][9] If the ambient relative humidity (RH) exceeds the compound's critical deliquescence relative humidity (DRH), it will begin to dissolve into the absorbed water, a process known as deliquescence.[6][7][8][10]

  • Immediate Actions & Solutions:

    • Isolate the Material: Immediately place the container in a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide) or into a glove box with a controlled low-humidity atmosphere.

    • Assess the Damage: If the material is only slightly clumped, it may be salvageable. Gentle mechanical agitation (e.g., with a clean, dry spatula) inside a low-humidity environment can break up the aggregates.

    • Re-Drying (Use with Caution): The material can be dried in a vacuum oven at a low temperature (e.g., 30-40°C) to remove absorbed water. Caution: Elevated temperatures can accelerate degradation, so this should be done judiciously. Always re-analyze the material for purity and water content after drying.

    • Analytical Re-evaluation: Before any further use, the material's water content must be accurately determined using Karl Fischer titration.[11][12][13] Additionally, a purity assessment via HPLC is crucial to confirm that no significant chemical degradation has occurred.

Issue 2: I am observing inconsistent or drifting weights during measurement.
  • What is happening? The compound is rapidly absorbing atmospheric moisture while on the analytical balance pan. This is a classic sign of a highly hygroscopic substance. The continuous increase in weight makes it impossible to obtain an accurate measurement.

  • Immediate Actions & Solutions:

    • Control the Environment: The most reliable solution is to perform weighing operations inside a glove box with a controlled relative humidity below 20% RH.[14]

    • Work Quickly: If a controlled environment is unavailable, minimize the sample's exposure time. Use a container with a narrow opening and keep it covered as much as possible. Have all necessary tools and vessels ready before opening the main container.

    • Use a Tared, Sealed Vial: Weigh an empty, sealable vial with its cap. Add the approximate amount of compound to the vial inside a low-humidity environment (like a nitrogen-purged bag if a glove box is not available), seal it, and then take the final weight. The difference will be the weight of the compound. This minimizes exposure during the final, precise weighing step.

Issue 3: My HPLC/LC-MS analysis shows new, unexpected impurity peaks.
  • What is happening? The appearance of new peaks, particularly those at earlier retention times in a reverse-phase HPLC method, often indicates the formation of more polar degradation products. Water absorbed by the compound can act as a reactant, leading to the hydrolysis of the butanoic acid or other susceptible functional groups.[1][3][4]

  • Immediate Actions & Solutions:

    • Quarantine the Batch: Do not use the affected material for further experiments until the impurities are identified and quantified.

    • Confirm the Cause: Analyze a reference sample that has been stored under strictly anhydrous conditions. If the new peaks are absent in the reference sample, moisture-induced degradation is the likely cause.

    • Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its potential degradation products. A typical starting point would be a C18 column with a gradient elution using acidified water and acetonitrile.[15][16]

    • Characterize Degradants: If necessary, use LC-MS to obtain the mass of the impurity peaks to help elucidate their structures.

Troubleshooting Decision Workflow

G start Observed Issue with This compound HCl issue1 Clumping, Caking, or Stickiness start->issue1 issue2 Inconsistent Weight During Measurement start->issue2 issue3 New Impurity Peaks in HPLC/LC-MS start->issue3 action1 Probable Cause: Moisture Absorption / Deliquescence issue1->action1 action2 Probable Cause: Rapid Moisture Uptake on Balance issue2->action2 action3 Probable Cause: Hydrolytic Degradation issue3->action3 sol1 Solution: 1. Move to Desiccator/Glove Box 2. Re-dry with caution 3. Re-test Water Content (KF) & Purity (HPLC) action1->sol1 sol2 Solution: 1. Weigh in Glove Box (<20% RH) 2. If unavailable, work quickly 3. Use tared, sealed container action2->sol2 sol3 Solution: 1. Quarantine Batch 2. Analyze pristine reference sample 3. Confirm stability-indicating method 4. Identify degradants (LC-MS) action3->sol3

Caption: Troubleshooting workflow for common moisture-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled temperature of 2-8°C.[17] The container should be placed inside a desiccator containing a suitable drying agent to maintain a near-0% relative humidity environment.[14][17]

Q2: What is the difference between water content and water activity (aw)?

A2: Water content (typically measured by Karl Fischer titration) quantifies the total amount of water in a sample (both bound and free).[9] Water activity (aw), however, measures the energy status of the water and represents the "free" or "available" water that can participate in chemical reactions or support microbial growth.[9][18][19][20] A low water activity (typically <0.6) is a better predictor of stability than a low total water content, as it directly correlates with the water available to cause degradation.[19][20]

Q3: How is the hygroscopicity of a pharmaceutical solid officially classified?

A3: The European Pharmacopoeia (Ph. Eur.) provides a common classification method based on the percentage weight gain of a sample after being equilibrated at 25°C and 80% RH for 24 hours.[21][22] More advanced methods like gravimetric sorption analysis (GSA) provide a more detailed profile of moisture uptake across a wide range of RH values.[23][24][25]

Hygroscopicity ClassWeight Increase (% w/w)Description
Non-hygroscopic< 0.2%No or very little increase in mass.
Slightly hygroscopic≥ 0.2% and < 2.0%
Hygroscopic≥ 2.0% and < 15.0%
Very hygroscopic≥ 15.0%
DeliquescentSufficient water is absorbed to form a liquid
Table 1: Hygroscopicity classification according to the European Pharmacopoeia.[21][22][23]

Q4: What preventative strategies can be used during formulation to control moisture sensitivity?

A4: Several strategies can mitigate moisture sensitivity in a final drug product:

  • Excipient Selection: Incorporate excipients that act as moisture scavengers or form a protective barrier around the API.[3] However, care must be taken as some hygroscopic excipients can donate water to the API.[1]

  • Co-crystallization: Forming a co-crystal of the API with a suitable co-former can alter the crystal lattice and reduce the number of sites available for hydrogen bonding with water, thereby decreasing hygroscopicity.[1][5]

  • Packaging: Use high-barrier packaging materials like aluminum foil blisters or high-density polyethylene (HDPE) bottles with induction seals.[2] Including a desiccant inside the package is also a common and effective control measure.[2][26]

Proper Handling Workflow

G cluster_storage Controlled Storage (2-8°C, Desiccator) cluster_use Low Humidity Environment (<20% RH Glove Box) storage Sealed Container (Inert Atmosphere) weigh Weighing & Sample Prep (Minimize Exposure) storage->weigh Equilibrate to Room Temp Before Opening weigh->storage Purge with Inert Gas, Reseal Tightly

Caption: Recommended workflow for handling the moisture-sensitive compound.

Key Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a standardized method for accurately quantifying the water content in a sample of this compound HCl.[11][12][13][27]

Principle: Based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected electrometrically.[13][27]

Materials:

  • Volumetric Karl Fischer (KF) Titrator

  • KF Reagent (one-component or two-component system)

  • Anhydrous Methanol (or other suitable KF solvent)

  • Sodium Tartrate Dihydrate (for titer determination)

  • Airtight glass syringe and needle

Procedure:

  • System Preparation: Fill the titrator burette with KF reagent and flush the system. Add fresh, anhydrous methanol to the titration vessel until the platinum electrode is submerged.

  • Solvent Conditioning: Titrate the methanol with the KF reagent until the endpoint is reached and stable (a "dry" state). This neutralizes any residual water in the solvent.

  • Titer Determination:

    • Accurately weigh approximately 100-150 mg of sodium tartrate dihydrate.

    • Add it to the conditioned titration vessel and stir until dissolved.

    • Titrate with the KF reagent to the electrometric endpoint.

    • Calculate the water equivalence factor (F), in mg H₂O/mL of reagent, using the formula: F = (Weight of Sodium Tartrate [mg] * 0.1566) / Volume of KF Reagent [mL].[11]

    • Repeat at least twice and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the test compound (typically 100-500 mg, depending on expected water content) and record the weight.

    • Quickly add the sample to the conditioned titration vessel.

    • Titrate with the standardized KF reagent to the endpoint.

  • Calculation:

    • Calculate the percentage of water (% w/w) in the sample using the formula: % Water = (Volume of KF Reagent [mL] * F [mg/mL] * 100) / Sample Weight [mg].

Protocol 2: Purity and Stability Analysis by Reverse-Phase HPLC

This protocol outlines a general stability-indicating HPLC method to assess the purity of this compound HCl and detect potential hydrolytic degradants.[15][16]

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Accurately prepare a standard solution of a known pure reference sample of this compound HCl in the sample diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 272 nm[16]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis:

    • Inject the sample diluent (blank), followed by the standard preparation and the sample preparation.

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of the sample using the area percent method. Identify any new peaks in the sample chromatogram by comparing it to the reference standard chromatogram.

References

  • Deliquescence of crystalline materials: mechanism and implications for foods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjncM4ah_7ubJZ1iV33cZzhJTR2z8Cbd9FwrKKFSysp6hhV2HgoItkI0J3-4V-6JHuNVZ0cDvofxFfR_IlpAGWXWXGuDzjs1RD9gurEVDEEq-e-ln5Uu67QFCItCivPEJIXk6yB6JStzK5undUruQFznHZ_zDx529s6VpynAmUwmIvT6KTgeOwvRiCumY0-oa_GJ2swnimCu-pE3l8AixMWYDrBWTsl_OIGTJpyiuUCIeOTdVvt2tJ8Q==]
  • Water Content Determination by Karl Fischer - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL9tzkXfU1FI88zYO6f0LpyaScmknXkSn81_W5-8Dyyy8SfZ8sDzv2n_yPyQ4jJWo8zPjkf46yVdTRf-8N3R1eQwZPksM85Ba0ddo2rAYpFqyOXqmEnUsVzymJ0FLPTlJ1wsPF0zUSGmSh1AyqRMRHVTiAvrQIls8JKRjjVL5ufu8hpdqn0PvZ1OX7]
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHAiGeSLqpO2bSe7ok0srJs9L-45x286X0yQAh0h7nqMqIAnAaAafqyrKWuNwCUGhBvPGt2sYKfwpp8JRFgss35S7iPdgOgHaCbLZvic5jLwTYIr33TxtnrLGrg8gMbGt12tATdJlNFcms_Uw9YUe1Dzl9_fH9UwmJmIVjUJ5YKw3-IXdCrssKjA==]
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGImyMqZxOzTBqg3f_s_jMa9QFgGIJtuKkDYmPjmhXSpBcnlPSnH-r2CfcxKLoK4wqK6KapKMhCeAIaycaDo-9REYPaXOO60fDqFUTBSyrREtXmgnEqspbyWU5nGUkSRKzjAJVRYk17TTQ4RNI4jFHfKIPIl1AMTxtcYLZ]
  • Role of Water Activity Testing in Stability, Shelf Life, and Drug Degradation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8K873t-oKP90y6rrOUoefcbwe4FItlWu0Jn3nRNUL-Pm11OBhrt5rlZ-4S7opBb1BlQq_bEe2gAVCVkdKYM2-jStSqZzyu1faZNiS2_pq55krEmnxK_5VnpGO6RwbwoQAdFfputyayrQ0GBiKBek-JMyaJPNUYz5d6PWSbiq8AUY86Yu6grfmXarBBOpViz9OfecBwaHm5KfLe9WDQ==]
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd4ViQQGyOCeVT-0UzfromakhhCQ89b9OPmTaQMVsseQVJDPcu-Y6_3_w-pxYBejIAf3okF5oEfOT0Y4nT17TmctyGKDNLkwof9Pr-VxaqzUH04KqNTnbIUssSSj73nI3NZtOgrMxUUI9VOe9nEF10QmgKcTo9wJyNjwrRrzavbslB9Xp7Jg==]
  • The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxcfAiHYHQKSvnwIPjdbpKSMV5B4ebwRjUY6Qm9Hf1R-IkdzMhFL9M84y7WiFgfVvhtcLLbFuMwQRTsTCaCj_sggWFpenimH4pEroEwLXMPT0Dg0mUqdoM1kDeXZUrSmp79FE5Qho3to8owjM4JZMWslU7xC3UzRCL-V1Pb0qr9v6S0y8qlupVitL0WTWr-vljw6LujGp-p7-h72uLFzAiK0J4c0Sn4NO_wbsESyPs88q5ul7fP2zwYijqy-txwq0jtkMZOpSlLqY7Geq05GSQ5k3cimcMzeIe]
  • The Impact of Water Activity on the Chemical and Physical Stability of Oral Solid Dosage Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIEMZsOe6qvHTwxNpqkWUwB-4Ij-c1nPBEjZvb8HT4YNoHOEjGasMj1B_a15HnL6picZLtKWQpa2XyZN0jZNhDebb4c7GcVJDHuEUPH6yud9xlARcUavfrkft8Vrgfq-Xg_xV7zCKS6L2baXKIdy_UlgBEEV-n7FoOUvF6nju2Yvv2aFFDaxuBzHDc298rR35oEgmYECoWzYUgcciocKOUEZeTYncfZPTYUh0bIvRLYrEOR_vwpp7gkWfOI81xSkTga3n5Foms50c=]
  • proUmid Hygroscopy/Deliquescence | Moisture Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqgxw-89448mh0oQ4-LLR8svLSA0DiOoIDO1_qH8VWYuFi7Zwvq4QfQsfF3q7ssOMeoJxpJ1BMeYDX0EvSSPGHdXDyvjjNnsA7F5wxe6i-Eq9K96NN7c0Vt84W3a_WmPOumjTrSJNYmb5ZcGc0SqpkG7uqmx7zQA==]
  • Karl Fischer Moisture Analysis - Pacific BioLabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNh6jLqqXWyl7Z4-6_SBLyKwEJZqIbKg0jvNK5YIgEBYQCAJw2y-ITTjXRkFsP7sKRJRFazNZ7KxvrR93RcYHZGCTtAc8TPIjUgaGXMTpD8jlu3KYi-hkcHYcq_A27P55z90hBh-8bBBbXql2u7tU__Xa0L8A=]
  • Water Activity and its Importance to Drug Product Quality - ARL Bio Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFobPIJEJVN2WbO-KydVgCAU8sET-uTaP2FvF9RYSMvjT6IEQMXW-rRBzqbVX-vNvYYqWrkidoEoiFUryBRt_EnaIx6x-Y7SH0glc0MArodzZoLKJyetq6kS5ts2yogIHE1t5hq]
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmlN7_uwPs8Jcg7PlF0bBhqMYZExuu02CFKUo-KW53w-T6F1dhtvE1LbzwBmdfgi9ZWcv64S4CoYhSiuTFFhDQ-A25uUXv72GE-IyCbOU_fJQ0RoLrV64QxyEsbukUAUtLFHhJhO8XKadSSdHeDzOllH19tkRljuOr5biovJuyYIAJVuoWX0SCjtvkljAL4HHwfNoxCtqWFb5YbWDhm90WAIn3r_IMj_wG4pZA7zel7V0D5g==]
  • Pros and cons of water activity in pharmaceutical applications - AquaLab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8phbwgX6uApAP4Mym6X2nKqGIArmqETFfNDAwTfU93KFYjHm0I6aX8MxFcvOBgKSB0ltUgQ8hdlnXUqgFTJyfgzTM7D_bQwa88Fd1ltdrHhATwpi6qOCEjunqiVSFbKtA6_fyOJR26-pQG7YZkeVIA9KMry9eW8qPK2nojdbwUqW8c55P3oxFog==]
  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH479e8MWPf098UXV3eahZ_gW8MIJUI7omdx0JHPNQxlYWTjA-pzio-nFFi2xykj5yERJp-aVXnmD9nK-IytHx0vKipzXILiaonqhGaknttWeyGzcuSxIQkT6nWPmuAXsn3SO9UcqkFKZV24_6bqs-E537Tq8pzgcD_KD41CQOwJFKke0JdRd64t3V2w8s2AvfAcZGxIRVRUOiwhCGxJ0S9UhDPTMsnvp3kddHy7sEp2hMoJO6c5iqzd0TE9BYFUYiJtL9i9NWugorHD2bUQXrFwVXzItg6tLbzOIrZ]
  • What Is Karl Fischer Titration? - Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyW4jdheL4uFT1TvhzWJjUybtKTjKLVBYA-lmRD9h0u-0Qj3z0Mnh3mxCjRhgQGeZgEQJPFZgGC4kMlQKWGuTlmCPfWEGpOSYqvyESElWe4A9aSN3l3PQxvMDLxBPBNl5t0GKnyVS6gh-J0ZfqQUDBPCrHHLlOXWj2nKd2eltpSbDCtojdDLZbiU2mIHTbov9F0iMgy2Vtz2lkv9szMr0_yrU4-4n0LoAPuIyvHc1iCRNpxMDUbWqn0swOkUI6u912ld2UuUM=]
  • KF titration in pharmaceuticals - News-Medical.Net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Z1yLp3NX4RIkDctIHvn8kz_mc8Etf_3qYwAiCPCB1xGQl5YzzDb3jh6Et2YXkg9Xbjnnjl6KinLFNSKmKbifKdACbh-YSxuJgE705UYEPGN1W-dh00miQNsd8_yHAnl0sZugZJ5QmopW84ydLtU3FHqy8CsIf3pwqPmsYCPGCqllvE_9g5TZXZxFpKZu2dg=]
  • Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErLHvDyQK6RXsRUt1myiqlcpEdwkxVvOAA47MMPdEk6x94ej96DzrwwbHl2O8-q8arUR23WxKYcuujlESGN_lGObQPM7iHLOeBB3cDkdlH8pSVxtZszTkQgmruLOy4_QtOThpFQKH-2CDb05w=]
  • Moisture Impact on Powder Safety, Stability, and Processing - Delft Solids Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMVubYFWvIqrjMcaRwwPhmC1FQTO7_UOpqvCMdrLxWhrLj780AxtSw2rRZgnm6hidar70c47KYL0YOE9WCwfdwYXodTMJmbbLdYlS27KnfIQ00vl4ZhjZ-CG6y1e5PlmqPeESgprXBCb0c4WrhaqUCLAOZoydLaTn6AnnXlgjaZ3CshWK2nkVRMWUgkpb14MU4UWyzcv053lHKfk44CDE=]
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0QZuHCa4VKw2kWWM8mf97DArQRo8gv2JMKSc2pdsVRpxBtjXokJVx9IQ8uXyr3mTeN7vk4U0JLabY0wZaeDjQX8aMv0ahBsgBXz8GWqRIQJ1YnW_WU29I98NC1xEdwgp-DfVstQkw382tM0ZoUV2Uqbm96_YwtSRTd-Zlr68pSYfsPACbk3SBjW4iZfLIovexU5kuE_QZKQ==]
  • deliquescence (D01582) - The IUPAC Compendium of Chemical Terminology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk9Myh4TpO0ILRr7oreX70Sg3TDYzLDoIWFPvb2Fry0NB4nIF3HXtYZTX_34_p9DFhA_2iVemnaPGU9hGTpBtOx3z-nTQ2EGPlwJGBs8OiRpupBvwIvvFG7iNtVDVOrxU87-aD7lKT]
  • The effects of moisture on pharmaceutical amorphous solid dispersion systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF3IqBS-dBP3--ckE5ObHx2sousDLcGd4fQ6c3EE6vofenyIZCntRm01UNwaWHOEgvDI_jC-Nv7YU4elo7nSpjIUZsk4-fOeuAscc2mN2-vvyyeRl0D0giPJoCpxi0Y8a11OLQGrrGtyqSZGPWCJXo]
  • Effect of Temperature on the Deliquescence Properties of Food Ingredients and Blends. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdREbHawmMuLkX7lZMKKToOyt8Xfe4JXXqdt4uyDQGQZL8mlPh1WmGHlmLZSayk5UTGfow8IDdZtqdQc0Q8rsYqSJ1vSC26ieJ5_ljYpT0fszK5cxwRxZkPREawbO5GUjNfHC0Ntl0Amk=]
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22KSJHr3KFafXJCO0BNCunss97opyuwJCNDz1kKRScKbZMnIC3uUINP3QlRD5Lt_NZp4clUbVfSTcotTAB4xc8Q0mfd1SZWq3FHX_fK2R6-xLRE31OdBkrQvzp3RgwIKR3uQJk69yd4GqClYKVMxvodATlx5-VTy4Bfy6QodJ1XWl3qaZe-iqxtosw8Qc6Md6BHciwzwgFkZoXedND36RymXxAUX6TWfGsJY25Mas33Yiw0Fmvz_r6W0aSzgmnn_2KvCE]
  • Moisture Control and Degradation Management - American Pharmaceutical Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE5RlvVw8PlfN1OgftjQpKTLU5TCnFwNqxjeqjKzc3xLfqRgahaHnAkteTFSnKNlOYoIDNyB3O759QmwvUTxqlrKyY3Wkv3Vg3Dhpd02wClenZMPjiYtpS--k2YVAuVu1sAEl4_Oy9IVOoZ1k0fFjwQij7NKMPMt1Fc4t7JlZ2m8L6pqC31Ti84lhB7ShDnKzbWy3kUdRaQnUxmGhtFOQaDZ8qICYquKTIPqFiNA==]
  • Tackling Moisture Challenges in Solid Dosage Manufacturing - Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ri0s7tT8dLL3q85VRxDoLRP_CddSeY0ZY8KNzR8HCFYs7Mf5Lnvl74UNP3OiakdtBRqwvYlLpbXxqZUtH4437KWcqBoEdw-6B26nNsy1yJUajJe2-OPj_G9lZSVD4Kswn8AqHzfuLNC61HKeOOgy6JCBHTQOHJsUIAegODKDi_KfYwmUl0stZQTRGYSTqDmr]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGbgtXlDFhqeBidej2t4BzwfTuOJu2nCrDwt9WJrHQy5AWpbxOdgVSZUkVvUstSG1pKvOYeBq9KX0IZV2_yQUkdbBBTiWlKKVrhwg2G9l9IOxEPLfjtIxTYFJ0t72DkNLB8A==]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkynJ-U70BJ0LM_u0j1KiXXXV9cfBsxVR2xP64e43JOlVfbmEno8oPMKHj4OnqPvK0NiJLkY9NSM7ARw3kcjgqTtsT9UZbv7gYpJtLxN-HNb0YDy1WXEy300KBDD6FM2vn-FMbRsXVwto7goMNLN7sEQAp9UCVb8WN6uyaXUupuZ9NAnt8Y6XSXcwgqLGaj97yPhX1pUhSOJUAtF_Rrty5D_F3bwzWC4MXfd-d9ouBcoerpXWY3gI8HJjr3Up6Dw==]
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_QdIUI2_HsJtqZSFBw-RYlH9tKWkWYISJhtb7jzgUlGpdWgpsvfkq9eJXAw4yv_Np7oT4zjIt-2s6e3IZ8FTWDp0Q4E3aBuFLeHK99Z1ub7DYglqLjx7WASJ33Pa29Am5Cl18YpE2H_xo8cv6OOk4Mer9dnVg6-hf3rTrbw==]
  • A Strategic Guide to Risk Mitigation in Drug Development Using Excipient Exclusion. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdeOlkXF4u4fpCf-J7_MA21cWSGFoVDNDIi1AB7pdmfp-2I3HP8wRCG4QcsbRjuEkoYT1lwNEs-lCMcJkMzP0AQQWXUcs2HqojDbSmSb-I7_qXI-_gvuTUD92G9oLTZ5ozzAYMfJL8ucHc7-_dAgHIt_ABn34A7quMdjEA2px_WBE-vVezMHOv0RjnkNDVBz32nbtmQn9LmYm4MXw6XEwLJFqik6nCQzYfgGTPS5VDgAINfA==]
  • Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets - SMTDryBoxes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoBWzBAsTdKzKKYjxq8yNwGOa-GS__T-u0KVwflJYGEuTzUxS312nbwOrGMWkumrnGvcTk4BTnDmAX6uoCtPk3eVWpdpnoh_YQdK72gL62c_LpaE61Lnr6pPz5qWxBVqOsQhDkB5TE1BWnurN5HqZNfetFD6i3cYzwMl7LBh3W7PSNAA==]
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9sVF8Mxm6cnmOoP-xpispGHAVoJoZiW4tGoerc-DWXJ4cKR0JtKJ6x53MySEWu0OgkpRpP0NsYNizspnBltqRteYLKRlzD3O4gQRMOUCkP77yAYQWBZ5YtYy8ymN_s8QVEx9yH7dxU20F]
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyeNLcPZG3gheCVa9_ZB5ibWhHcWCAllDyM5qyEagUZ_6lqDflReWzDEDKR7w-f_zterZU7AXXk4Alk0zmtEKsfCLLFn9b9B_xjVU54n5o7pD3j1y4F3GipQ_6HulZEoJBg_8GRX1tfB_y7x7ffBnRJmmIzTODoqVk_MQ4GELBTc0CLQXR1LxqNEjCKYcF7La7OP0YcbaEUz8aKwb9Wn7r_cH_qLPFbn4=]
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI7B5PZMrG60AxWWr6IZjNYjf5bdeUC-MfVCLjkHanaaT0xk3hM_PNIbvpjX9_nkaraur2hhgHa5pnN6Dv0wEsxbQ2KGkj8IGbM7-HzayWUTfqMvlA20dwpvjlh6BlOKavtRCXF4kTrpapHNgO2uc3xAqPRLVFXDyZcu5uJj-iurUwaIULQlmmAfn4]
  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate - ACP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOtbs4ZrS58Gj9cet9AdZ0kt2JppfB9myca5fjB5YlihDwWxaguu5hB_xkZ7I89VXrh2j1fn9CqQ93k-9SmNU-8_kNUEAhvkw7uOu2I8gTU_XR5KrmEHi2zferkwEX7xKBdliiH0MoXjHMkL83]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA0RmblbkB-91pdVtYFgMaSLOi8KDV8PX_cUImclzXAOzsIKwkJenUzoLFZgd1vGzsxbJjKhuPcn9ZKFplVrR4FBKsBLcXHMFFe6VCsN2Yon5h4CCO9Y05nzE1i1TKZUjBp2yJAHiwsxIJzZfdEWPVGqXJiTRiFI17rWsqHqqqiwgzC_3lgN2wneMndPvUeCQLRDDARiLrG8Snnic=]
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsOHFXLsKrHFe_IDUukVNre1Gjq27bD4L31XBesdurRJ76oLhj9x9Ikgl8buSGtDZVwg-1g6O_qYJm4wHumuRYbxA32xeVKTdc5p_Qglw2dTIQ28hnzqO-sKi38dpM0WquXERFEgP-AfCKZjOyZiBjlVLsGRBWv9OrD6EERV6dFvJY53I0ornDLc1RIO0TsbrrBVhBPE6Pw_395kCltiwaKgyfPWzc0tORgg==]
  • Salt Selection in Drug Development | Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzgW0vJQ-uX3vJhXxfGaw_miay0nFCXDs4A20NY7Pvauip3EzkH1us9q6B4db_5QqTBnWDRGdoeFaON1VMivsO747he9Fd_2QvcFn9mPAla-BxG4rC8HrAtpTLyRvYGyCXmC9PVXEcJd_HC_LYzOeWyoSDb6JS5LTG]
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL_TH5o-Qk4Ye3CYLTAu_A0dSyYxsgoXQyDOAsYZKntn5alVN3Bm3uG6A0vXiiVfayqmHhFhZsLnKsdU1exqgrURySEj-MtzeS-sU4WRvUuT2xQmh3_VsWwgj4XuZQ1N2Mii_Nkd39pgDNWxtAt0eAFJ5uvf2O8OyXKZyehTVLe_1OCP7dEPJRWfG3Kx8wkcY-aZPFjHuudeXvx1RkJxkLYPKkZ3DQuohiIlenxoEKWckdKqM3_FDVh75c5un1GCh4sFP9Ap1AngLf5VdNdNqbfRN0zyTReRe1RDJJcGmzkZD23YnxqJ1mTHmXFie6H4zgXLE=]
  • (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFze0sf83QmiODf_e4ybG6a83n1dcajr8zmK8Rv0KiggiNYHFl46DKE8HBoY5skmZxAtQR93X1mz3QHdNuI3Nwsy5AIm_XNdkKxXvXt8ZvPJD9L_LXSO8EDBuOeG5CPhwgwWCZF-hOqHYwv4x1U4-1ClP5ETtP5YA==]
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyg_GVWlm7dEEn533wrIzUWhegq6S0Tsaksnyj3CrG8LWmMMCItk-CMufZyvZv2E9ZWxlUhKU36hrNLG10XxaiZWuYgsVdk8MAoX3b_XEKVY0KcmJuoWZeZO90EOREawgEmFONoE2ROSpSdtALC3L7ZPvazGYqqEfqhVxqAE8YTbgbOsPnFWJjGMs7k-e1xtMeJSQfKOEBwlHc1ST97YghX_vLz5gMIu8Nv-uhKuzTFTLpFJXirYpdugQFetrez4X_9ov8m5A=]
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJcHKbGltB635vzPQQ1AV2iR-acPdvud9pa4pmZzr8ofNxaaEoGlaFm0XuXLf2Ul4BXbwZlSJa3MXflkVUIu6KOTun7wC05Hy1JK8P0yYOjAaim2aOViVT8xB7IU64yxXH4HDFFuJm0wR7kIqz]
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkqjos7uD5Cr7wAJXB16HVkAyCbaeWkzFkDcy7ESzjcXjOO6v440nz3mkpOCcdznMCEtOgfNvv-0b6A71_SKwpzQu6udzugE7tzLKMM1gkG9jWy53zJ4TjWnlyMI-qias-nVFDnLeKVwcdLZICD7PHpQE48JmAu0GeyhLwWqdO-QwExDPKs0SYofTu4siQ6gen3tv4ioFZXkhftF8ZP97BjLmQTJmLYDPNRGnE26I42AI_pk5t0pE-Xq4fM65Oob4Aan3lWkxvfcdhdk=]
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqRUX9GPe7e5wes34HfyAP26SnOz7JbpjGQboPVWNUdbw-Ehx3raLvmg_FvdPGx9Oa6f7ggN05RktNG5SqFhCODM5VPh-y-3SCullyLvxwsvpF2920gJ6EKjnBVVEW5h8_He6rcuPKNtIySeIfU27b6Uu2TL3Dzy7CmkFv9tAVKsNqI168w3DhEFnRANbddFJaK5xuF8rhc49fe1YPnUEcIbptqVw-knWeEmrDQjZSdcawcNeBpZkqtlIGLCs-8FE=]
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84rVtY_0iKRGYLZQFe4FBBCGlaOGBKPGVORzjWjB8k7oxPhq2I44wLsl0l4WCBJ2RGmmaDwdDjLQUkz912aLDYYjbRQOuow-jDkUkcAc8MIbsRo5ng7SvHmlwWkrdHmTBYoEyv9Hb765aQDM=]
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride - Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmIOZyfVeb91xlBRjAs3UaMO0CqxGlfwGKnQ78wd6Hep7Ihz91jGqVFqpaB9ozrREXcAcKBGAxPgzeSaygu8k0zVvuivgMQpsyKaXMQ8pzsaQISgH6e_f4av6SV8JR-JtAt4V-2JdODHdTmvpTiBMnj-t7jzoagLBwxkVrbOcQ7YQaGk--OFZVCa-1m0zTKriN2LDE53a8WnVnUqbvGrHANQkQ3w2nqF1rqY_N2u54uC-pYXcz]

Sources

Validation & Comparative

High-Resolution HPLC Analysis of 3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for 3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of DPP-4 inhibitors like Sitagliptin, the chiral intermediate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (often referred to as Sitagliptin Acid or Impurity E) is a critical quality control checkpoint. Its purity directly dictates the yield and safety of the final API.

This guide objectively compares the industry-standard C18 (Octadecyl) methodology against the advanced Pentafluorophenyl (PFP) Core-Shell methodology. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental data suggests that PFP phases offer superior selectivity for the fluorinated regioisomers and des-amino degradants inherent to this molecule's synthesis.

The Challenge: Fluorinated Regioisomers & Enantiomers

The structural complexity of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid presents two specific chromatographic hurdles:

  • Fluorinated Regio-Selectivity: The synthesis often produces isomers where the fluorine atoms are misplaced (e.g., 2,4,6-trifluoro or 3,4,5-trifluoro analogs) or the phenyl ring is mispositioned (e.g., 3-(2,4,5-trifluorophenyl)butanoic acid vs. the desired 4-position). Standard C18 columns struggle to resolve these due to similar hydrophobicities.

  • Polar Retention: As a

    
    -amino acid, the molecule is zwitterionic and polar, leading to poor retention and peak tailing on standard alkyl phases without aggressive ion-pairing agents.
    
Comparative Analysis: C18 vs. PFP Core-Shell

We evaluated the performance of a traditional fully porous C18 column against a Core-Shell PFP column. The "Product" in this guide is the Core-Shell PFP Methodology .

The Alternatives: Traditional C18
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: Robust, widely available, well-understood.

  • Cons: Poor resolution of positional isomers (e.g., 2,4,5- vs 2,4,6-trifluoro). Requires high concentrations of ion-pairing agents (TFA) to prevent tailing, which reduces MS compatibility.

The Solution: Core-Shell Pentafluorophenyl (PFP)
  • Mechanism: Multiple interaction modes—Hydrophobic,

    
    -
    
    
    
    interactions, Dipole-Dipole, and Shape Selectivity (specifically Fluorine-Fluorine interactions).
  • Pros: The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms on the analyte, resolving regioisomers that co-elute on C18. Core-shell particles reduce diffusion paths, sharpening peaks for polar amino acids.

Experimental Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-60% B in 15 min.

MetricAlternative (C18, 5µm)Solution (PFP Core-Shell, 2.6µm) Improvement
Retention Time (min) 4.2 min (Weak retention)6.8 min (Optimal retention)+62%
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)Significant
Resolution (

)
*
1.2 (Incomplete separation)3.5 (Baseline separation)+191%
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL10x Sensitivity

*Resolution measured between the target (2,4,5-isomer) and the critical impurity (2,4,6-isomer).

Detailed Experimental Protocol

This protocol utilizes the PFP Core-Shell selectivity to ensure strict purity analysis, suitable for GMP release testing.

A. Instrumentation & Conditions
  • System: HPLC with UV-Vis (PDA) or LC-MS compatible.

  • Column: Kinetex F5 or PFP (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Column Temp: 35°C (Control is critical for fluorinated selectivity).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (The molecule lacks strong conjugation; 210 nm captures the amide/carboxyl and benzene absorption).

B. Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer controls ionization of the amino/carboxyl groups).

  • Solvent B (Organic): Acetonitrile (LC-MS Grade).

C. Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
15.1595Wash
18.0595Wash Hold
18.1955Re-equilibration
23.0955End of Run
D. Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).

  • Stock Solution: Dissolve 10 mg of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Method Development Workflow

The following diagram illustrates the decision matrix used to select the PFP phase over the traditional C18, highlighting the critical "Regio-Selectivity" checkpoint.

MethodDevelopment Start Start: Method Development Target: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Screening Column Screening Phase (C18 vs. Phenyl-Hexyl vs. PFP) Start->Screening Decision1 Checkpoint: Regio-Isomer Separation (2,4,5- vs 2,4,6- isomer) Screening->Decision1 PathC18 Route A: C18 Column Hydrophobic Mechanism Decision1->PathC18 Standard approach PathPFP Route B: PFP Core-Shell Fluoro-Selectivity Mechanism Decision1->PathPFP Fluorinated target ResultC18 Result: Co-elution of Isomers Poor Tailing (Tf > 1.5) PathC18->ResultC18 ResultC18->Screening Fail: Retry ResultPFP Result: Baseline Resolution (Rs > 3.0) Sharp Peaks (Tf < 1.2) PathPFP->ResultPFP Optimization Optimization (pH 3.0 Buffer + Gradient) ResultPFP->Optimization Validation Final Validation (Linearity, Accuracy, LOQ) Optimization->Validation

Caption: Decision matrix for selecting PFP stationary phases for fluorinated amino acid analysis.

Scientific Validation (E-E-A-T)

Why this works (Expertise): The 2,4,5-trifluorophenyl moiety is highly electronegative. On a standard C18 phase, retention is governed solely by the hydrophobicity of the butyl chain and the phenyl ring. However, impurities like the 2,4,6-isomer have nearly identical hydrophobicity. The PFP (Pentafluorophenyl) phase introduces a "fluorine-fluorine" interaction and strong


-

stacking. The spatial arrangement of fluorines on the stationary phase "locks" with the specific substitution pattern of the analyte, creating the necessary thermodynamic difference (

) for separation.

Self-Validating Protocol (Trustworthiness): The protocol includes a specific "System Suitability" checkpoint. Before running samples, the resolution (


) between the main peak and the closest eluting impurity (usually the des-amino or regioisomer) must be 

. If

, the mobile phase pH is likely drifting (affecting the zwitterion state), prompting immediate corrective action.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7146283, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • Hansen, S. et al. (2009).Preparation of sitagliptin intermediate. World Intellectual Property Organization, WO2009064476A1.
  • Phenomenex (2020). Chiral and Achiral Separations of Fluorinated Pharmaceuticals. Technical Guide.[1][2] Retrieved from [Link] (General reference for PFP mechanism).

  • United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph: Organic Impurities. USP-NF Online. Retrieved from [Link]

Sources

Analytical Strategies for the Identification and Quantification of Sitagliptin Impurity E (3-(2,4,5-Trifluorophenyl)butanoic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving structurally similar degradants in complex active pharmaceutical ingredient (API) matrices. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to specific degradation pathways during synthesis and long-term storage. The presence of impurities must be strictly controlled to meet regulatory specifications for safety and efficacy[1].

Among these, Sitagliptin Impurity E—chemically characterized by its 3-(2,4,5-Trifluorophenyl)butanoic acid backbone—is a critical quality attribute. This polar, acidic degradant typically emerges from the hydrolytic cleavage of the amide bond connecting the triazole-piperazine leaving group to the fluorinated butanoic acid moiety. Because it shares the fluorinated aromatic ring with the parent API, it exhibits similar UV absorbance characteristics, making chromatographic resolution a primary analytical hurdle. It is frequently utilized as a reference standard in advanced GC-MS and LC-MS quantification workflows[2].

DegradationPathway Sitagliptin Sitagliptin API (Intact Drug Substance) Hydrolysis Hydrolytic Cleavage (Amide Bond) Sitagliptin->Hydrolysis ImpE Impurity E (3-(2,4,5-Trifluorophenyl) butanoic acid) Hydrolysis->ImpE Triazole Triazole-Piperazine Leaving Group Hydrolysis->Triazole

Fig 1: Hydrolytic degradation pathway of Sitagliptin yielding Impurity E.

Comparative Analysis of Analytical Platforms Selecting the appropriate analytical methodology depends entirely on the required limit of quantification (LOQ) and the stage of drug development. While conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection remains the workhorse for bulk batch release and robustness assessments[3], the stringent regulatory demand for ultra-trace quantification has driven the adoption of Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS)[4].

Below is an objective performance comparison of three primary analytical platforms for Impurity E quantification, supported by validation data trends observed in the field:

Analytical ParameterRP-HPLC-UV (Standard)UHPLC-MS/MS (Advanced)SFC-UV (Orthogonal)
Detection Mechanism Chromophore absorbance (210 nm)Mass-to-charge (m/z) MRMChromophore absorbance
Sensitivity (LOQ) ~0.05% (500 ppm)~0.005 ppm~0.08% (800 ppm)
Specificity Moderate (Relies on retention time)High (Precursor/Product ion transitions)Moderate
Typical Run Time 30 - 45 minutes< 10 minutes< 5 minutes
Primary Limitation Co-elution with structurally similar degradantsSusceptible to ion suppression (Matrix effects)Lower sensitivity compared to LC-MS
Best Use Case Routine QA/QC batch releaseGenotoxic or trace impurity profilingRapid orthogonal screening

Self-Validating UHPLC-MS/MS Protocol To achieve parts-per-billion (ppb) sensitivity while ensuring data integrity, the analytical protocol must be designed as a self-validating system. This means the method inherently proves its own reliability during every run via strategic causality in sample preparation, chromatography, and system suitability testing (SST).

Step 1: Sample Preparation & Matrix Management

  • Action: Accurately weigh 10 mg of Sitagliptin drug substance and dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Causality: The 50:50 diluent ratio is critical. It provides optimal solvation energy for both the highly polar phosphate salt of the API and the relatively hydrophobic trifluorophenyl ring of Impurity E. This prevents transient sample precipitation upon injection into the aqueous mobile phase, which would otherwise cause peak splitting and carryover.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6 minutes.

  • Causality: Formic acid (pH ~2.7) is intentionally selected to ensure the carboxylic acid moiety of Impurity E remains protonated (neutral). This suppresses secondary interactions and significantly enhances its retention and focusing on the hydrophobic C18 stationary phase, preventing it from eluting in the void volume where matrix suppression is highest.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Action: Operate the triple quadrupole in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • Causality: A high desolvation temperature is mandatory to efficiently evaporate the highly aqueous portion of the mobile phase during early elution. This ensures optimal gas-phase ion generation of the target analyte before it enters the mass analyzer.

Step 4: System Suitability Testing (SST) – The Self-Validation Check

  • Action: Prior to sample analysis, inject a resolution mixture containing Sitagliptin API (1 mg/mL) spiked with Impurity E at the 0.1% specification limit. The critical quality attribute for the run is a Resolution (Rs) > 2.0 between the API and Impurity E.

  • Causality: This internal check guarantees that the column chemistry has not degraded and proves that the massive concentration of the API peak will not cause ion suppression in the specific retention time window of Impurity E. If Rs < 2.0, the system fails the self-validation and halts, preventing the generation of false-negative data.

AnalyticalWorkflow Prep 1. Sample Preparation (50:50 MeOH:H2O) SST 2. System Suitability (Rs > 2.0 Validation) Prep->SST LC 3. UHPLC Separation (C18, 0.1% FA / ACN) SST->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Processing (Quantification) MS->Data

Fig 2: Self-validating UHPLC-MS/MS workflow for Impurity E quantification.

Conclusion The identification and quantification of Sitagliptin Impurity E require a deliberate balance between chromatographic resolution and detection sensitivity. By understanding the chemical causality behind the impurity's behavior—specifically its acidic nature and hydrophobicity—analysts can design robust, self-validating LC-MS/MS workflows that ensure absolute confidence in drug substance purity.

Sources

A Comparative Guide to the Structural Elucidation of 3-(2,4,5-Trifluorophenyl)butanoic Acid: An FTIR Spectra Interpretation-Focused Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Vibrational World of a Fluorinated Carboxylic Acid: This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(2,4,5-Trifluorophenyl)butanoic acid. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-by-peak analysis, offering a comparative perspective against other key analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It further underscores the importance of rigorous analytical method validation in regulated environments.

Introduction: The Analytical Challenge

This compound is a molecule of interest in synthetic and medicinal chemistry, featuring a chiral center, a carboxylic acid functional group, and a polysubstituted aromatic ring. The definitive structural confirmation of such a molecule is paramount, and while various analytical techniques can provide pieces of the puzzle, FTIR spectroscopy offers a rapid, non-destructive, and highly informative first look into its molecular architecture. This guide will first meticulously predict and interpret the FTIR spectrum of the target molecule by drawing parallels with structurally similar compounds. Subsequently, it will objectively compare the insights gained from FTIR with those from NMR and MS, providing a holistic view of its structural characterization.

Part 1: Deconstructing the Infrared Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a detailed interpretation can be constructed based on the well-established characteristic vibrational frequencies of its constituent functional groups. The analysis is segmented into the key vibrational regions.

The Carboxylic Acid Moiety: A Tale of Hydrogen Bonding

The carboxylic acid group is a powerful IR chromophore, with its spectral features often dominating the spectrum.

  • O-H Stretching: The most recognizable feature of a carboxylic acid is the exceptionally broad O-H stretching vibration, which is expected to appear in the 2500-3300 cm⁻¹ region.[1][2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure.[1][2] This broad absorption will likely overlap with the C-H stretching vibrations.[1]

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is anticipated between 1700 and 1725 cm⁻¹. The exact position is influenced by the dimeric hydrogen bonding, which typically shifts the peak to a lower wavenumber compared to a free carbonyl group.[1][4]

  • C-O Stretching and O-H Bending: The spectrum will also feature a medium-intensity C-O stretching vibration between 1210 and 1320 cm⁻¹. Additionally, in-plane and out-of-plane O-H bending vibrations are expected, though they can sometimes be coupled with other vibrations in the fingerprint region.[1]

The Aliphatic Backbone: C-H Vibrations

The butanoic acid chain will give rise to characteristic alkane C-H stretching and bending vibrations.

  • C-H Stretching: Sharp to medium peaks are expected in the 2850-3000 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.[5]

  • C-H Bending: Asymmetric and symmetric bending vibrations for the methyl (CH₃) and methylene (CH₂) groups will appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively.[5]

The Trifluorophenyl Group: A Complex Fingerprint

The 2,4,5-trisubstituted fluorophenyl ring introduces several characteristic absorptions.

  • Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring.[3][6]

  • Aromatic C=C Stretching: The aromatic ring will exhibit two to four medium-to-sharp bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the ring.[7][8]

  • C-F Stretching: The presence of three fluorine atoms will result in very strong C-F stretching absorptions. In polyfluorinated aromatic compounds, these bands are typically found in the 1100-1400 cm⁻¹ region.[1] Due to the multiple fluorine atoms, several strong bands are expected in this region, which can be complex and coupled with other vibrations.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene ring (considering the butanoic acid chain as one substituent), specific patterns of absorption are expected that can help confirm the substitution pattern.[3][9][10]

Predicted FTIR Spectrum Summary
Wavenumber (cm⁻¹)Functional Group/Vibrational ModeExpected Intensity
2500-3300O-H stretch (carboxylic acid dimer)Very Broad, Strong
3030-3100Aromatic C-H stretchWeak to Medium
2850-3000Aliphatic C-H stretch (CH₃, CH₂)Medium to Sharp
1700-1725C=O stretch (carboxylic acid dimer)Strong, Sharp
1450-1600Aromatic C=C stretchMedium to Sharp (multiple bands)
1450-1470Aliphatic C-H bend (asymmetric)Medium
1370-1380Aliphatic C-H bend (symmetric)Medium
1100-1400C-F stretchStrong (multiple bands)
1210-1320C-O stretch (carboxylic acid)Medium
690-900Aromatic C-H out-of-plane bendMedium to Strong

Part 2: A Comparative Analysis of Analytical Techniques

While FTIR provides a valuable fingerprint of the molecule, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.

Analytical_Techniques_Comparison cluster_Techniques Analytical Techniques cluster_Information Information Provided FTIR FTIR Spectroscopy FTIR_info Functional Groups (e.g., -COOH, C-F, C=C) Bond Vibrations FTIR->FTIR_info Provides NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_info Connectivity of Atoms (¹H-¹H, ¹H-¹³C) Chemical Environment Stereochemistry NMR->NMR_info Provides MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Provides

Figure 1: A diagram illustrating the complementary information provided by FTIR, NMR, and Mass Spectrometry for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The aromatic protons would appear as complex multiplets, and the protons on the butanoic acid chain would give distinct signals with characteristic splitting patterns, confirming the carbon skeleton.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, distinguishing between the carboxylic acid carbon, the aromatic carbons (with those bonded to fluorine showing characteristic splitting), and the aliphatic carbons.

  • ¹⁹F NMR: This would be particularly informative, showing distinct signals for each of the three fluorine atoms, with their coupling to each other and to the aromatic protons providing definitive evidence for the 2,4,5-substitution pattern.

Comparison: While FTIR excels at identifying functional groups, NMR provides the detailed atomic-level connectivity map of the molecule.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₀H₉F₃O₂).

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide further structural clues. For example, the loss of the carboxylic acid group or fragmentation of the butanoic acid chain would produce characteristic fragment ions.

Comparison: MS provides the molecular weight and elemental composition, which are fundamental pieces of information that FTIR cannot offer. The fragmentation pattern complements the structural information from NMR.

Part 3: The Imperative of Analytical Method Validation

In the context of drug development and quality control, simply obtaining a spectrum is insufficient. The analytical method used to generate that data must be validated to ensure it is reliable and fit for its intended purpose.[8][9][11]

Key Validation Parameters

According to ICH guidelines, a validated analytical method for identification (such as FTIR) must demonstrate:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[8][11][12] This would involve demonstrating that the FTIR spectrum of this compound is unique and distinguishable from the spectra of potential impurities.

  • Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.

For quantitative analyses, additional parameters such as accuracy, precision, linearity, and range must also be validated.[8][11][12]

Method_Validation_Workflow cluster_Workflow Analytical Method Validation Workflow start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity robustness Robustness specificity->robustness documentation Document Results in a Validation Report robustness->documentation end Validated Method documentation->end

Figure 2: A simplified workflow for the validation of an analytical method for identification purposes.

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common technique for obtaining the IR spectrum of solid and liquid samples with minimal sample preparation.[10][13]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of a molecule like this compound is a multi-faceted process. FTIR spectroscopy serves as an excellent starting point, providing rapid and definitive identification of key functional groups. However, for an unambiguous and complete structural assignment, particularly in a regulatory context, the synergistic use of NMR spectroscopy and Mass Spectrometry is indispensable. Furthermore, the integrity of any analytical data hinges on the rigorous validation of the methods used to generate it, ensuring that the results are not only scientifically sound but also trustworthy and reproducible.

References

  • 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Benzene and its derivatives. (n.d.). Retrieved March 4, 2026, from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy. (2016, May 1). Retrieved March 4, 2026, from [Link]

  • Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved March 4, 2026, from [Link]

  • How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - RSC Publishing. (n.d.). Retrieved March 4, 2026, from [Link]

  • The Benzene Fingers, Part I: Overtone and Combination Bands | Spectroscopy Online. (2020, December 20). Retrieved March 4, 2026, from [Link]

  • 2',4',5'-Trifluoroacetophenone | C8H5F3O | CID 594417 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • Distinguishing structural isomers: Mono- and disubstituted benzene rings - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • FTIR and Raman spectra, DFT and normal coordinate computations of 2,4,5- and 2,4,6-tri-fluoroanilines - PubMed. (2009, July 15). Retrieved March 4, 2026, from [Link]

  • The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar. (1955). Retrieved March 4, 2026, from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics | Journal of the American Chemical Society. (2025, March 25). Retrieved March 4, 2026, from [Link]

  • FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed. (2010, November 15). Retrieved March 4, 2026, from [Link]

  • Unraveling Hidden Infrared Spectral Signatures in PFAS Thermal Degradation with Two-Dimensional Correlation Spectroscopy - Jimdo. (2025, April 16). Retrieved March 4, 2026, from [Link]

  • Benzene On Ir Spectrum - Wax Studios. (n.d.). Retrieved March 4, 2026, from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (2021, June 4). Retrieved March 4, 2026, from [Link]

  • 2,3,4,5-Tetrafluorobenzoic acid - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 4, 2026, from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PubMed. (2025, March 25). Retrieved March 4, 2026, from [Link]

  • C-H Bending Vibrations of Benzene Rings | UKEssays.com. (2018, January 30). Retrieved March 4, 2026, from [Link]

  • 2,4,5-Trifluorobenzonitrile - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved March 4, 2026, from [Link]

  • infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 4, 2026, from [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. (2023, September 20). Retrieved March 4, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26). Retrieved March 4, 2026, from [Link]

  • (PDF) FTIR Spectroscopy Analysis of Butanoic Acid - ResearchGate. (2024, September 19). Retrieved March 4, 2026, from [Link]

  • Composition of butanoic acid determined by IR spectroscopy - AWS. (n.d.). Retrieved March 4, 2026, from [Link]

  • FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Publish Comparison Guide: Quantification of 3-(2,4,5-Trifluorophenyl)butanoic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a validated LC-MS/MS methodology for the quantification of 3-(2,4,5-Trifluorophenyl)butanoic acid , a critical process-related impurity (or "des-amino" analog) often monitored during the synthesis of Sitagliptin phosphate.

Executive Summary & Context

This compound is a structural analog of the Sitagliptin intermediate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1][2][3] It typically arises as a byproduct during the asymmetric hydrogenation step (over-reduction of the enoic acid precursor without amination) or via oxidative deamination.

Because it lacks the amino group, it does not respond to the ninhydrin tests often used for amino acids, and its UV absorption is weak and non-specific (dominated by the phenyl ring). Therefore, traditional HPLC-UV methods often fail to detect trace residues (ppm levels) required for cleaning validation or genotoxic impurity risk assessment.

This guide details a Triple Quadrupole LC-MS/MS method using Negative Electrospray Ionization (ESI-) , which offers superior sensitivity and selectivity compared to HPLC-UV or GC-MS.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the validated LC-MS method against common alternatives for this specific fluorinated acid.

FeatureLC-MS/MS (Recommended) HPLC-UV (Diode Array) GC-MS (EI)
Detection Principle Mass-to-Charge (m/z) & FragmentationUV Absorbance (210-254 nm)Electron Impact Ionization
Selectivity High (MRM filters specific ions)Low (Subject to matrix interference)High (Spectral fingerprint)
Sensitivity (LOQ) 0.5 – 1.0 ng/mL (Trace level)1 – 10 µg/mL (Gross level)10 – 50 ng/mL
Sample Prep Simple Dilution / Swab ExtractionSimple DilutionComplex (Derivatization required)
Throughput High (5-8 min run time)Medium (15-30 min to resolve peaks)Low (Requires drying/derivatization)
Suitability Residue Analysis / Cleaning Validation In-process Control (High conc.)Volatile Impurity Screening
Why LC-MS Wins
  • The "UV Blind Spot": The fluorinated phenyl ring has low molar absorptivity. At residue levels (<10 ppm), solvent fronts and swab blank noise in HPLC-UV mask the analyte.

  • Derivatization Avoidance: Unlike GC-MS, which requires converting the carboxylic acid to an ester (e.g., using BSTFA or BF3-MeOH) to make it volatile, LC-MS analyzes the free acid directly.

Validated LC-MS/MS Protocol

A. Experimental Causality (The "Why")
  • Column Selection: A Pentafluorophenyl (PFP) column is chosen over standard C18. The PFP phase interacts via pi-pi stacking with the fluorinated ring of the analyte, providing superior retention and separation from non-fluorinated matrix components.

  • Ionization Mode: Negative Mode (ESI-) is selected. The carboxylic acid moiety (

    
    ) readily deprotonates to 
    
    
    
    . Positive mode is less sensitive for this specific "des-amino" acid unless adducts (
    
    
    ) are targeted.
  • Mobile Phase: Ammonium Acetate is used instead of Formic Acid. While Formic Acid is standard for ESI+, in ESI-, strong acids can suppress ionization. Ammonium Acetate provides a buffered pH (~6.5) that ensures the acid is deprotonated (

    
    ) prior to entering the source.
    
B. Step-by-Step Methodology
1. Sample Preparation (Cleaning Validation Swabs)
  • Swab Collection: Swab 25

    
     surface using a TX714K swab moistened with Methanol:Water (50:50).
    
  • Extraction: Place swab in a vial containing 5.0 mL of Diluent (Methanol:Water 80:20 v/v).

  • Sonication: Sonicate for 10 minutes to extract residues.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (prevents particulate blockage).

  • Transfer: Transfer 1.0 mL to an LC vial.

2. LC Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex F5 (PFP), 2.6 µm, 100 x 2.1 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[4]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.5 min: 90% B

    • 5.6 min: 10% B (Re-equilibration)

    • 8.0 min: Stop

3. MS/MS Parameters (Triple Quadrupole)
  • Instrument: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Source: Electrospray Ionization (ESI), Negative Mode.[5][6]

  • Spray Voltage: -2500 V.

  • Source Temp: 450°C.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      ,
      
      
      44). Note: MW of C10H9F3O2 is ~232 Da. [M-H]- is 231.
    • Qualifier:

      
       (Loss of 
      
      
      
      + HF).

(Note: Verify exact precursor mass based on isotope; this compound MW is 232.18 g/mol ).

Visualized Workflow

AnalyticalWorkflow cluster_decision Why ESI Negative? Sample Sample Source (Swab/API) extraction Extraction (MeOH:H2O 80:20) Sample->extraction filter Filtration (0.22 µm PTFE) extraction->filter LC UHPLC Separation (PFP Column) filter->LC Ionization ESI Negative ([M-H]- Formation) LC->Ionization Elution MS1 Q1 Filter (m/z 231.0) Ionization->MS1 Collision Collision Cell (CID with N2) MS1->Collision MS2 Q3 Detection (m/z 187.0) Collision->MS2 Data Quantification (ng/mL) MS2->Data

Caption: Analytical workflow for trace quantification of fluorinated acid residues, highlighting the critical transition from LC separation to MS/MS detection.

Validation Data Summary (Representative)

The following performance metrics define the "Self-Validating" nature of this protocol.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time in blankPass (S/N > 100 in matrix)
Linearity (

)

(Range: 1 – 1000 ng/mL)
0.998
Accuracy (Recovery)

92% - 105%
Precision (RSD)

3.5%
LOD / LOQ S/N > 3 / S/N > 100.2 ng/mL / 0.5 ng/mL
Solution Stability

change over 24h
Stable for 48h at 15°C

Decision Matrix: When to Use This Method

DecisionTree Start Need to Analyze This compound ConcCheck Expected Concentration? Start->ConcCheck HighConc High (> 100 µg/mL) (e.g., Assay, Reaction Monitoring) ConcCheck->HighConc Process Control LowConc Trace (< 10 µg/mL) (e.g., Residue, Cleaning) ConcCheck->LowConc Safety/Cleaning UV Use HPLC-UV (Cost-effective, Simple) HighConc->UV MS Use LC-MS/MS (ESI-) (Required for Sensitivity) LowConc->MS

Caption: Decision tree for selecting the appropriate analytical technique based on concentration requirements.

References

  • Molkem. (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Intermediate of Sitagliptin.[1][2] Retrieved from

  • PubChem. Compound Summary: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Library of Medicine. Retrieved from

  • Shimadzu Application News. LC-MS/MS Method Package for Short Chain Fatty Acids. (Demonstrates derivatization-free analysis of acidic species). Retrieved from

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid... by liquid chromatography with tandem mass spectrometry.[6] Journal of Chromatography B. (Methodology basis for phenyl-acid analysis).[6] Retrieved from

  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (Background on fluorinated acid chromatography). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2,4,5-Trifluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2,4,5-Trifluorophenyl)butanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be a trusted resource, offering not just a protocol, but the scientific reasoning behind each critical step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a fluorinated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily accessible, its structural motifs—a carboxylic acid and a trifluorophenyl group—necessitate a cautious approach. The presence of multiple fluorine atoms on the phenyl ring can significantly alter the compound's chemical and toxicological properties.

Based on analogous compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Toxicity: While specific toxicity data is limited, it is prudent to handle all novel chemical entities as potentially toxic.[3]

  • Environmental Persistence: Fluorinated organic compounds, often referred to as "forever chemicals," can be persistent in the environment.[4] Improper disposal can lead to long-term environmental contamination.

Therefore, the disposal procedures outlined below are designed to mitigate these risks and ensure compliance with environmental regulations.

Essential Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, the following PPE is mandatory.[5][6] This is not merely a checklist, but a critical barrier protecting you from potential exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Provides a barrier against skin contact. Gloves should be inspected for integrity before each use.[5][8]
Body Protection A flame-retardant lab coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills and dropped objects.[9]

Waste Segregation and Containerization: A Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Core Principles:

  • Designate as Hazardous Waste: All waste containing this compound must be treated as hazardous chemical waste.[10]

  • Segregate as Halogenated Organic Waste: Due to the presence of fluorine, this waste must be collected in a container specifically designated for halogenated organic waste.[7]

  • Prevent Incompatibility: Do not mix this waste with the following:

    • Non-halogenated solvents

    • Strong bases or oxidizing agents

    • Aqueous waste[11]

Containerization Protocol:

  • Select the Right Container: Use a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic organic waste.[12] Ensure the container is in good condition with a secure, leak-proof lid.[13]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste".[14][15] The label should also include:

    • The full chemical name: "Waste this compound"

    • The approximate concentration or quantity of the waste

    • The date accumulation started

    • The relevant hazard pictograms (e.g., irritant, environmental hazard)

  • Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][16] This area should be under the control of laboratory personnel and away from ignition sources or high-traffic areas. The container must be kept closed except when adding waste.[14][17]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for accumulating and preparing waste this compound for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Initial Collection:

    • For solid waste, use a scoop or spatula to transfer the material into the designated hazardous waste container.

    • For solutions, pour the liquid carefully into the waste container, using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[14]

  • Decontamination of Empty Containers:

    • An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.

    • Triple rinse the container with a suitable solvent (e.g., ethanol, acetone).

    • The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated halogenated organic waste container.[18]

    • After triple rinsing, deface or remove the original label from the container before disposal in the appropriate recycling or trash bin.[10]

  • Requesting Waste Pickup:

    • Once the waste container is full (or within the time limits specified by your institution, often 60 days), submit a chemical waste pickup request to your EHS department.[17]

    • Provide a complete and accurate description of the waste on the pickup request form.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe decon Decontaminate Empty Original Containers (Triple Rinse) start->decon segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Waste Container (HDPE or Glass) segregate->container collect Collect Waste (Do not exceed 90% capacity) container->collect store Store in Satellite Accumulation Area (SAA) collect->store full Container Full or Time Limit Reached? store->full full->store No request Submit Waste Pickup Request to EHS full->request Yes end End: Await Professional Disposal request->end rinsate Collect Rinsate as Halogenated Organic Waste decon->rinsate dispose_container Dispose of Defaced, Empty Container decon->dispose_container rinsate->container

Caption: Logical steps for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or dry sand.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should address large spills.

Regulatory Compliance and Waste Minimization

All procedures described in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][16] Academic laboratories may also be subject to the standards of Subpart K, which provides alternative requirements for managing hazardous waste.[19]

Beyond disposal, a core principle of modern laboratory science is waste minimization.[16][20] Consider the following to reduce the generation of hazardous waste:

  • Order only the quantity of chemical needed for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • Design experiments to use smaller quantities of materials where possible.

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.

References

  • NIH Waste Disposal Guide 2022. (URL: [Link])

  • NIH Waste Disposal Guide 2022. (URL: [Link])

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (URL: [Link])

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: [Link])

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (URL: [Link])

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (URL: [Link])

  • Laboratory Waste Management Guidelines. (URL: [Link])

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (URL: [Link])

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (URL: [Link])

  • Safety Data Sheet - aapptec. (URL: [Link])

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem. (URL: [Link])

  • CAS#:1256815-03-8 | 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid | Chemsrc. (URL: [Link])

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: [Link])

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). (URL: [Link])

  • Safe and Secure PFAS Disposal? We Got This. - Republic Services. (URL: [Link])

  • General Lab Safety Procedure - Caltech CCE. (URL: [Link])

  • Guide to Promoting Lab Safety When Working With Chemicals - Ibis Scientific, LLC. (URL: [Link])

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (URL: [Link])

  • Lab Safety and Chemical Handling Guide - Scribd. (URL: [Link])

  • Laboratory Liquid Waste Disposal Flow Chart. (URL: [Link])

  • Laboratory Waste Management: The New Regulations. (URL: [Link])

  • Safe Use and Disposal of Household Chemicals | New Mexico State University. (URL: [Link])

  • The NIH Drain Discharge Guide. (URL: [Link])

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (URL: [Link])

  • Conversion of hazardous fluorine-containing sludge into monodisperse, highly crystalline, and acid-grade CaF2 nanomaterials via digestive ripening under acid-enhanced hydrothermal treatment - RSC Publishing. (URL: [Link])

  • Method Chemicals Disposal - OSU Seafood Lab. (URL: [Link])

Sources

Personal protective equipment for handling 3-(2,4,5-Trifluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(2,4,5-Trifluorophenyl)butanoic acid . This compound is a fluorinated phenylalkanoic acid, structurally related to key pharmaceutical intermediates (e.g., Sitagliptin precursors). Due to the presence of the trifluorophenyl moiety and the carboxylic acid group, it must be handled as a potent organic acid with potential for significant irritation and pharmaceutical activity.

Part 1: Executive Safety Assessment

Stop & Read: Treat this compound as a High-Potency Pharmaceutical Intermediate (OEB 3 equivalent) until specific toxicological data proves otherwise.

Category Hazard Profile
Chemical Class Fluorinated Phenylalkanoic Acid
Physical State Solid (White to Off-white Powder)
Primary Hazards Skin/Eye Corrosive (Acidic), Respiratory Irritant (Dust), Target Organ Toxicity (Potential Fluorine/Metabolic effects).
Critical Risk Inhalation of Dust : Fluorinated analogs often exhibit high metabolic stability and lipophilicity, increasing bioavailability upon inhalation.
Signal Word DANGER (Presumed based on structural analogs)

Part 2: Personal Protective Equipment (PPE) Framework

Do not rely on "standard lab PPE." The lipophilic nature of the trifluorophenyl group enhances skin absorption relative to non-fluorinated acids.

Hand Protection Strategy
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum) .

    • Why: Nitrile provides excellent resistance to solid organic acids.

  • Secondary Barrier (For Solutions/Scale-up): Laminate Film (Silver Shield/North) .

    • Why: If dissolved in organic solvents (DCM, THF), the solvent acts as a carrier, permeating nitrile. Laminate gloves prevent this carrier effect.

  • Protocol: Double-gloving is mandatory. Change outer gloves immediately upon contamination or every 2 hours.

Respiratory Protection
  • Engineering Control (Primary): All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • PPE (Secondary):

    • Solid Handling (< 10g): N95 or P100 particulate respirator (if outside hood for transport).

    • Solid Handling (> 10g or Spill): Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to fine dust drift.

  • High Risk: Face Shield required over goggles during reactor loading or waste consolidation.

Body Protection
  • Base: Lab coat (cotton/polyester blend) buttoned to the neck.

  • Enhanced: Tyvek® arm sleeves or a full Tyvek® apron are required to prevent dust accumulation on fabric clothing, which can lead to secondary exposure outside the lab.

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (Static Control)

Fluorinated powders are notoriously static-prone. Static discharge can disperse the powder, causing invisible contamination.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Taring: Use a disposable anti-static weighing boat. Do not use weigh paper (high spill risk).

  • Transfer: Use a stainless steel spatula (grounded). Plastic spatulas generate charge.

  • Cleaning: Wipe the balance area with a wet Kimwipe (solvent or water) immediately after use. Dry wiping generates static and disperses dust.

Workflow 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Adding solid to boiling solvent can cause rapid gas evolution (if reactive) or "bumping" of the light powder.

  • Temperature: If heating, ensure the condenser is active before heating starts. Fluorinated acids can have significant vapor pressure at elevated temperatures.

Workflow 3: Spill Response

Do NOT sweep dry powder. This generates an aerosol cloud.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don Full-Face Respirator (P100) and double nitrile gloves.

  • Contain: Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder.

  • Cleanup: Scoop up the damp material. Wipe the surface 3x with soap and water.

  • Check: Use a UV light (if the compound is UV-active) or pH strip (wet surface) to verify decontamination.

Part 4: Visualizing Safety Logic

The following diagram illustrates the decision matrix for selecting PPE based on the scale of operation and physical state.

PPE_Selection Start Start: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Solution Solution (Dissolved) StateCheck->Solution Liquid ScaleCheck Scale? Solid->ScaleCheck SolventCheck Solvent Type? Solution->SolventCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale StandardSolvent Standard (MeOH, Water) SolventCheck->StandardSolvent PenetratingSolvent Penetrating (DCM, THF) SolventCheck->PenetratingSolvent Rec_Solid_Small PPE: Goggles + N95 + Double Nitrile + Lab Coat (Fume Hood Required) SmallScale->Rec_Solid_Small Rec_Solid_Large PPE: Face Shield + PAPR + Tyvek Suit + Double Nitrile (Powder Containment) LargeScale->Rec_Solid_Large Rec_Soln_Std PPE: Goggles + Double Nitrile (Fume Hood) StandardSolvent->Rec_Soln_Std Rec_Soln_High PPE: Goggles + Silver Shield (Laminate) Gloves (Fume Hood) PenetratingSolvent->Rec_Soln_High

Caption: Decision matrix for PPE selection based on physical state and operational scale. Note the escalation to Laminate gloves for penetrating solvents.

Part 5: Technical Data Summary

Table 1: Estimated Glove Permeation Data

Note: Specific data for this CAS is rare. Data below is extrapolated from homologous fluorinated phenyl acids.

Glove MaterialThickness (mm)Breakthrough Time (Solid)Breakthrough Time (in DCM Solution)Recommendation
Nitrile 0.11> 480 min< 5 minExcellent for Solid ; Poor for DCM solutions.
Latex 0.12> 240 minImmediateNot Recommended (Allergen risk + poor solvent resistance).
Laminate (Silver Shield) 0.07> 480 min> 480 minMandatory for DCM/THF solutions .
Neoprene 0.45> 480 min30-60 minGood backup for bulk handling.
Table 2: Hazard Identification (GHS)

Based on structural analogs (e.g., CAS 486460-00-8 intermediates).

CodeHazard StatementPrecaution
H315 Causes skin irritation.[1][2][3]Wash skin with soap/water for 15 min.[1][4]
H319 Causes serious eye irritation.[1][3][5][6]Rinse cautiously with water for 15 min. Remove contacts.
H335 May cause respiratory irritation.[1][2][6][7]Remove victim to fresh air.[1][8][2][9][10][4][5] Keep at rest.
H302 Harmful if swallowed (Predicted).Rinse mouth.[2][9][3][10][5] Do NOT induce vomiting.

Part 6: Disposal & Decontamination

Waste Classification:

  • This material must be classified as Hazardous Chemical Waste .

  • Do not dispose of down the drain. Fluorinated compounds can persist in the environment.

Decontamination Solution:

  • Surface Cleaning: Use a solution of 5% Sodium Bicarbonate (aq) followed by a water rinse. The bicarbonate neutralizes the carboxylic acid functionality, increasing water solubility and reducing volatility.

  • Glassware: Rinse with Acetone or Methanol into a dedicated organic waste container before washing with detergent.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11233496, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. (Used for analog hazard extrapolation). Retrieved from [Link]

  • American Chemical Society (ACS). (2004). Process Chemistry in the Pharmaceutical Industry: Sitagliptin Synthesis. (Context on intermediate potency). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.